1-Bromo-2,2-dimethylbutane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,2-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-4-6(2,3)5-7/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAAJBCWOAEKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445984 | |
| Record name | 1-bromo-2,2-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62168-42-7 | |
| Record name | 1-bromo-2,2-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-2,2-dimethylbutane via Radical Bromination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2,2-dimethylbutane from 2,2-dimethylbutane (B166423) (neohexane) through a radical bromination pathway. This document details the underlying mechanism, experimental protocols, product distribution, and purification techniques pertinent to this reaction.
Introduction
Radical halogenation of alkanes is a fundamental transformation in organic synthesis, providing a direct route to functionalize otherwise inert hydrocarbon skeletons. The selective introduction of a bromine atom can be a critical step in the synthesis of more complex molecules, including pharmaceutical intermediates. This guide focuses on the specific application of radical bromination to 2,2-dimethylbutane to yield this compound, a valuable building block in organic chemistry. The high selectivity of bromination for different types of C-H bonds makes this a synthetically useful, albeit challenging, transformation.
Reaction Mechanism and Selectivity
The radical bromination of an alkane proceeds via a free-radical chain mechanism, which is classically divided into three stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond to generate two bromine radicals (Br•). This step typically requires an energy input in the form of ultraviolet (UV) light or heat.
Propagation: A bromine radical then abstracts a hydrogen atom from the alkane, in this case, 2,2-dimethylbutane, to form hydrogen bromide (HBr) and an alkyl radical. This newly formed alkyl radical then reacts with a molecule of bromine (Br₂) to yield the brominated alkane product and another bromine radical, which continues the chain reaction.
Termination: The chain reaction is terminated when two radical species combine. This can involve the recombination of two bromine radicals, an alkyl radical and a bromine radical, or two alkyl radicals.
The regioselectivity of radical bromination is a key consideration. The stability of the intermediate alkyl radical dictates the major product. The order of radical stability is tertiary > secondary > primary. Consequently, the abstraction of a hydrogen atom will preferentially occur at the position that leads to the most stable radical. In the case of 2,2-dimethylbutane, there are primary and secondary C-H bonds. While there is no tertiary C-H bond, the secondary C-H bonds are expected to be more reactive than the primary ones.
Quantitative Data
The radical bromination of 2,2-dimethylbutane can theoretically yield three different monobrominated isomers: this compound, 2-bromo-2,3-dimethylbutane, and 1-bromo-3,3-dimethylbutane. The relative yields of these products are dependent on the number of each type of hydrogen atom and their relative reactivities.
| Hydrogen Type | Number of Hydrogens | Relative Reactivity (at 40°C in CCl₄) | Statistical Product Distribution | Expected Product Distribution |
| Primary (C1 & C4) | 9 | 1 | 9 / 14 ≈ 64.3% | (9 x 1) / [(9x1) + (2x82) + (3x1)] ≈ 5.1% |
| Secondary (C3) | 2 | 82 | 2 / 14 ≈ 14.3% | (2 x 82) / [(9x1) + (2x82) + (3x1)] ≈ 93.2% |
| Primary (on ethyl) | 3 | 1 | 3 / 14 ≈ 21.4% | (3 x 1) / [(9x1) + (2x82) + (3x1)] ≈ 1.7% |
Note: The relative reactivity values are approximate and can vary with reaction conditions. The expected product distribution is a theoretical calculation based on these reactivities and serves as a guide. Experimental results may vary.
The boiling points of the isomeric products are crucial for their separation.
| Compound | Boiling Point (°C) |
| This compound | ~147-149 |
| 2-Bromo-2,3-dimethylbutane | ~157 |
| 1-Bromo-3,3-dimethylbutane | ~153-155 |
Experimental Protocols
The following is a generalized experimental protocol for the photobromination of 2,2-dimethylbutane.
Materials:
-
2,2-dimethylbutane (neohexane)
-
Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: CCl₄ is toxic and a suspected carcinogen. Use appropriate safety precautions and consider alternative solvents if possible. )
-
Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
UV lamp (e.g., sunlamp or mercury vapor lamp)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Fractional distillation apparatus (including a Vigreux column)
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place 2,2-dimethylbutane and the inert solvent. The top of the reflux condenser should be connected to a gas trap to neutralize the HBr gas evolved during the reaction.
-
Initiation: Position a UV lamp close to the reaction flask. Begin stirring the mixture.
-
Addition of Bromine: Slowly add a solution of bromine in the same inert solvent from the dropping funnel to the reaction mixture while irradiating with the UV lamp. The addition should be dropwise, and the rate should be controlled to maintain a pale orange or yellow color in the reaction mixture, indicating a low concentration of free bromine.
-
Reaction Monitoring: Continue the reaction with stirring and UV irradiation until the bromine color disappears, indicating the consumption of bromine.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Wash with an aqueous solution of sodium bicarbonate to neutralize the HBr.
-
Wash with brine to aid in the separation of the aqueous and organic layers.
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent by simple distillation or rotary evaporation.
-
Purification: The resulting mixture of isomeric bromides can be separated by fractional distillation under atmospheric or reduced pressure.[1] Collect the fractions corresponding to the boiling points of the different isomers. The separation of isomers with close boiling points requires an efficient fractionating column.[2]
Mandatory Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Logical workflow for the synthesis and purification of this compound.
Mechanism of Radical Bromination of 2,2-Dimethylbutane
Caption: The three stages of the radical bromination mechanism.
References
Spectroscopic Profile of 1-Bromo-2,2-dimethylbutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-2,2-dimethylbutane (C₆H₁₃Br), a valuable building block in organic synthesis. The unique steric hindrance around the bromine-bearing carbon makes it an interesting substrate for studying reaction mechanisms. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Molecular Structure and Expected Spectroscopic Features
This compound possesses a neopentyl-like core structure with a primary bromide. This structure gives rise to distinct signals in various spectroscopic analyses.
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide crucial structural information.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The electron-withdrawing effect of the bromine atom will cause a downfield shift for protons on the adjacent carbon.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | ~3.3 | Singlet | 2H | -CH₂-Br |
| b | ~1.6 | Quartet | 2H | -CH₂-CH₃ |
| c | ~1.0 | Singlet | 6H | -C(CH₃)₂- |
| d | ~0.9 | Triplet | 3H | -CH₂-CH₃ |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will exhibit five signals, corresponding to the five distinct carbon environments. The carbon atom bonded to the bromine will be shifted downfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 1 | ~45 | -CH₂-Br |
| 2 | ~35 | -C(CH₃)₂- |
| 3 | ~30 | -CH₂-CH₃ |
| 4 | ~25 | -C(CH₃)₂- |
| 5 | ~8 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorptions corresponding to C-H stretching and bending vibrations, and a key absorption for the C-Br stretch.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 2960-2850 | Strong | C-H (sp³) Stretch[1] |
| 1465-1375 | Medium | C-H Bend[1] |
| 600-500 | Medium-Strong | C-Br Stretch[1] |
Mass Spectrometry (MS)
Mass spectrometry of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately a 1:1 ratio). This results in two molecular ion peaks (M⁺ and M+2) of similar intensity.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 164/166 | [C₆H₁₃Br]⁺ | Molecular ion peak (M⁺, M+2) showing the bromine isotope pattern. |
| 85 | [C₆H₁₃]⁺ | Loss of Br radical. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, likely the base peak due to its stability. |
| 29 | [C₂H₅]⁺ | Ethyl cation. |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
Instrumentation and Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Sweep Width: 0-10 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
Instrumentation and Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Sweep Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film):
-
Place one or two drops of liquid this compound between two clean, dry salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin liquid film.
Instrumentation and Data Acquisition (FT-IR):
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty sample compartment should be acquired before running the sample spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) at a concentration of approximately 1 mg/mL.
Instrumentation and Data Acquisition:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 20-300.
Visualizations
Caption: A typical experimental workflow for the spectroscopic analysis of this compound.
References
Chemical structure and IUPAC nomenclature of 1-Bromo-2,2-dimethylbutane
A Comprehensive Technical Guide to 1-Bromo-2,2-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of this compound, a significant alkyl halide in organic synthesis. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key experimental protocols related to its synthesis and reactivity.
Chemical Structure and IUPAC Nomenclature
This compound is a halogenated alkane with the chemical formula C₆H₁₃Br.[1][2][3] Its structure is characterized by a butane (B89635) backbone with a bromine atom attached to the first carbon (C1) and two methyl groups on the second carbon (C2). This arrangement, specifically the bromine on a primary carbon adjacent to a quaternary carbon, results in a neopentyl-like system.[4] This configuration imparts considerable steric hindrance around the electrophilic carbon, making it a valuable substrate for investigating the effects of steric bulk on reaction mechanisms.[4]
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2][3] The nomenclature is derived as follows:
-
Butane: The longest continuous carbon chain consists of four carbon atoms.
-
2,2-dimethyl: Two methyl groups are attached to the second carbon atom of the butane chain.
-
1-bromo: A bromine atom is substituted on the first carbon atom of the butane chain.
The substituents are listed alphabetically (bromo before dimethyl), and locants (numbers) are assigned to give the substituents the lowest possible numbering.
Caption: IUPAC nomenclature derivation for this compound.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. This data is crucial for designing experimental conditions and for the structural elucidation of reaction products.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 62168-42-7 | [1][2][4] |
| Molecular Formula | C₆H₁₃Br | [1][2][3] |
| Molecular Weight | 165.07 g/mol | [1][2][4] |
| Melting Point | -44.22 °C (estimate) | [1] |
| Boiling Point | 147.26 °C (estimate) | [1] |
| Density | 1.1669 g/mL (estimate) | [1] |
| Refractive Index | 1.4447 | [1] |
| SMILES | CCC(C)(C)CBr | [1][2] |
| InChIKey | YEAAJBCWOAEKNF-UHFFFAOYSA-N |[2] |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Features | Reference(s) |
|---|---|---|
| ¹H NMR | Signals corresponding to the ethyl, methyl, and bromomethyl protons. | [4] |
| ¹³C NMR | Distinct signals for the four unique carbon environments. | [4] |
| Mass Spectrometry | Key fragmentation pathways include the loss of a •CH₂Br radical, leading to a stable tert-pentyl cation. |[4] |
Experimental Protocols
Synthesis via Radical Bromination of 2,2-Dimethylbutane (B166423)
A primary method for synthesizing this compound is the free-radical bromination of 2,2-dimethylbutane.[4] This reaction typically yields a mixture of isomeric products, and reaction conditions must be controlled to favor the desired product.
Reaction: (CH₃)₃CCH₂CH₃ + Br₂ --(uv light/heat)--> (CH₃)₃CCH(Br)CH₃ + (CH₃)₂C(Br)CH₂CH₃ + CH₃CH₂C(CH₃)₂CH₂Br + HBr
Protocol:
-
Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•) using UV light or heat.[4]
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from 2,2-dimethylbutane to form hydrogen bromide (HBr) and an alkyl radical.
-
The resulting alkyl radical then reacts with another molecule of Br₂ to form the bromoalkane product and a new bromine radical, which continues the chain reaction.[4]
-
-
Termination: The chain reaction concludes when two radicals combine. This can involve the combination of two bromine radicals, two alkyl radicals, or an alkyl and a bromine radical.[4]
-
Workup and Purification: The reaction mixture is typically washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), and the product is purified by fractional distillation to separate the isomeric bromoalkanes.
Caption: Synthesis workflow via radical bromination.
Reactivity and Applications
This compound is a sterically hindered primary alkyl halide. This structural feature significantly influences its reactivity in nucleophilic substitution and elimination reactions.
-
SN2 Reactions: The significant steric hindrance at the β-carbon impedes the backside attack required for the SN2 mechanism, making these reactions very slow.[4]
-
SN1 Reactions: While SN1 reactions are possible, the primary nature of the substrate means carbocation formation is not highly favored without rearrangement.
-
E2 Reactions: When reacted with a strong, bulky base, E2 elimination is a likely pathway, leading to the formation of alkenes.
-
E1 Reactions: Under conditions that favor carbocation formation (e.g., solvolysis in a polar protic solvent), E1 elimination can occur, often accompanied by carbocation rearrangements.[5][6]
Due to these characteristics, this compound serves as an excellent model compound for studying the interplay between steric effects and reaction mechanisms in organic chemistry.[4] It is also used as an alkylating agent to introduce the bulky neohexyl group in the synthesis of more complex molecules.[4]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C6H13Br | CID 10855838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. This compound|C6H13Br|62168-42-7 [benchchem.com]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. Solved The solvolysis product of this compound | Chegg.com [chegg.com]
An In-depth Technical Guide on the Steric Hindrance of 1-Bromo-2,2-dimethylbutane
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive analysis of the profound impact of steric hindrance on the chemical reactivity of 1-bromo-2,2-dimethylbutane, a primary alkyl halide with a neopentyl-like structure. The significant steric bulk imposed by the 2,2-dimethylbutyl group dramatically influences the kinetics and mechanisms of its substitution and elimination reactions, presenting unique challenges and opportunities in synthetic chemistry and drug design.
The Molecular Basis of Steric Hindrance in this compound
This compound possesses a quaternary carbon atom adjacent to the bromine-bearing carbon (the β-carbon). This arrangement, characteristic of neopentyl structures, creates a sterically congested environment around the electrophilic α-carbon. This steric bulk physically impedes the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction, which is the typical pathway for primary alkyl halides.[1][2] The two methyl groups and the ethyl group on the β-carbon effectively shield the reaction center, leading to a significant increase in the activation energy for the SN2 transition state.[3]
Quantitative Impact on Reaction Kinetics
Direct experimental kinetic data for this compound is not extensively reported in the literature.[3] However, its reactivity can be reliably inferred from its close structural analog, neopentyl bromide ((CH₃)₃CCH₂Br). The steric hindrance in both compounds is comparable, leading to similar reactivity patterns.
| Substrate | Relative SN2 Rate (vs. Ethyl Bromide = 1) | Calculated ΔG‡ (kcal/mol) for SN2 with Br⁻ | Predominant Reaction Pathways |
| Methyl Bromide | ~30 | 20.8[4] | SN2 |
| Ethyl Bromide | 1 | Not available | SN2 |
| Neopentyl Bromide | ~1 x 10⁻⁵ (0.00001)[1] | 30.2[4] | Slow SN1 with rearrangement, E2 |
| This compound | Extremely Low (estimated ~10⁻⁵) | Not available | Slow SN1 with rearrangement, E2 |
Note: The relative SN2 rate for neopentyl bromide is approximately 100,000 times slower than for ethyl bromide.[2] A computational study calculated the free energy of activation (ΔG‡) for the SN2 reaction of neopentyl bromide with a bromide ion to be 30.2 kcal/mol, significantly higher than the 20.8 kcal/mol calculated for methyl bromide under the same conditions.[4] This difference in activation energy corresponds to a reaction rate that is approximately 8.3 million times slower for neopentyl bromide.[4]
Competing Reaction Pathways
The severe steric hindrance in this compound forces it to deviate from the typical SN2 pathway of primary alkyl halides. The predominant reaction mechanisms are unimolecular substitution (SN1) with carbocation rearrangement and bimolecular elimination (E2).
A direct SN2 reaction is exceptionally slow due to the steric shielding of the electrophilic carbon.[3] For a successful reaction, highly nucleophilic, non-basic reagents in polar aprotic solvents and elevated temperatures are often required, though yields are generally very low.[5]
Under solvolytic conditions with weakly nucleophilic solvents (e.g., ethanol (B145695)/water), an SN1-like mechanism can occur.[3] This pathway involves the formation of a highly unstable primary carbocation, which rapidly undergoes a 1,2-methyl or 1,2-ethyl shift to form a more stable tertiary carbocation. The subsequent attack of the nucleophile on the rearranged carbocation leads to rearranged substitution products.[5]
In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide) or a strong, unhindered base at elevated temperatures (e.g., sodium ethoxide), the E2 mechanism becomes competitive and can even be the major pathway.[6][7] The base abstracts a proton from the β-carbon, leading to the formation of an alkene. Due to the presence of two different types of β-hydrogens, a mixture of alkene isomers can be formed.
Experimental Protocols
Objective: To determine the first-order rate constant for the solvolysis of this compound and characterize the rearranged products.[3][5]
Materials:
-
This compound
-
80% ethanol/20% water (v/v)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Acetone (for quenching)
-
Thermostated water bath, volumetric flasks, pipettes, burette, conical flasks
Procedure:
-
Prepare a solution of this compound in 80% ethanol/20% water.
-
Equilibrate the reaction mixture to a constant temperature in the thermostated bath.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquot by adding it to cold acetone.
-
Titrate the liberated hydrobromic acid (HBr) with the standardized NaOH solution using bromothymol blue as an indicator.
-
The first-order rate constant (k) can be determined by plotting ln([HBr]∞ - [HBr]t) versus time.
-
At the completion of the reaction, the product mixture can be extracted and analyzed by GC-MS and NMR to identify the rearranged alcohol and ether products.[5]
Objective: To synthesize the more substituted alkene via an E2 reaction using a strong, non-bulky base.[8]
Materials:
-
This compound
-
Sodium metal
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving clean sodium metal in anhydrous ethanol under an inert atmosphere.
-
Add this compound dropwise to the sodium ethoxide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
-
After completion, cool the mixture, quench with water, and extract the product with diethyl ether.
-
The organic layer is then washed, dried, and the solvent is evaporated. The product is purified by distillation.
Implications for Drug Development and Synthesis
The low reactivity of this compound and similar neopentyl-type structures in SN2 reactions can be advantageous in drug design for creating metabolically stable molecules. The bulky group can act as a "steric shield," protecting a nearby functional group from enzymatic attack. However, this same property presents a significant challenge for synthetic routes that rely on nucleophilic substitution at this center.[3] Creative synthetic strategies are often required, such as utilizing the SN1 pathway with rearrangement to access specific carbocation intermediates or employing organometallic transformations like Grignard reagent formation.[8] A thorough understanding of the interplay between steric effects and reaction conditions is crucial for manipulating the reactivity of this and similar sterically hindered substrates in the development of new chemical entities.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Bromo-2,2-dimethylbutane: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2,2-dimethylbutane, a sterically hindered primary alkyl halide. It details its chemical and physical properties, commercial availability, and suppliers. A thorough examination of its synthesis via free-radical bromination of 2,2-dimethylbutane (B166423) is presented, including a detailed experimental protocol. Furthermore, this guide explores the reactivity of this compound, particularly its role as a building block in organic synthesis, with a focus on its potential applications in medicinal chemistry and drug development. The unique steric hindrance of the neohexyl group imparts specific characteristics to molecules incorporating this moiety, influencing their reactivity and metabolic stability.
Introduction
This compound, also known as neohexyl bromide, is a valuable reagent in organic synthesis. Its structure, featuring a bromine atom on a primary carbon adjacent to a quaternary carbon, presents significant steric hindrance. This structural feature governs its reactivity, making it an interesting substrate for studying reaction mechanisms and a useful building block for introducing the bulky 2,2-dimethylbutyl (neohexyl) group into more complex molecules. In the pharmaceutical and agrochemical industries, the incorporation of such sterically hindered, lipophilic groups can profoundly impact a molecule's biological activity, membrane permeability, and metabolic stability.
Commercial Availability and Suppliers
This compound is commercially available from a variety of chemical suppliers catering to research and development needs. It is typically offered in various purities and quantities, from grams to kilograms. When sourcing this compound, it is crucial to consider the purity required for the specific application, as trace impurities can significantly affect reaction outcomes, particularly in sensitive multi-step syntheses.
Table 1: Prominent Suppliers of this compound
| Supplier | Purity | Available Quantities |
| American Elements | Research and bulk quantities, including high purity grades (99% to 99.999%+) | Custom |
| Biosynth | Research quantities | Standard packaging |
| BenchChem | For research use only | Standard packaging |
| LookChem | 99% purity and other grades | Varies by supplier |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 62168-42-7 | [1] |
| Molecular Formula | C₆H₁₃Br | [1] |
| Molecular Weight | 165.07 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Boiling Point | 147.26 °C (estimate) | [4] |
| Density | 1.1669 g/cm³ (estimate) | [4] |
| Refractive Index | 1.4447 (estimate) | [4] |
| Melting Point | -44.22 °C (estimate) | [4] |
| Solubility | Insoluble in water. | [4] |
Spectroscopic Data:
Spectroscopic techniques are crucial for the structural confirmation and purity assessment of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the different proton environments: a triplet for the terminal methyl group of the ethyl moiety, a quartet for the methylene (B1212753) group of the ethyl moiety, a singlet for the two equivalent methyl groups attached to the quaternary carbon, and a singlet for the methylene group attached to the bromine. |
| ¹³C NMR | The carbon NMR spectrum will display unique signals for each of the six carbon atoms in the molecule, reflecting their different chemical environments. |
| IR Spectroscopy | The infrared spectrum will exhibit characteristic C-H stretching vibrations for the sp³ hybridized carbons around 2850-2960 cm⁻¹. A key feature is the absorption band corresponding to the C-Br stretching vibration, which typically appears in the fingerprint region between 500-600 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |
Synthesis of this compound
The most common method for the synthesis of this compound is the free-radical bromination of 2,2-dimethylbutane. This reaction is typically initiated by ultraviolet (UV) light or heat and proceeds via a radical chain mechanism. Bromination is highly selective, favoring the substitution of hydrogen atoms at the most substituted carbon that can form the most stable radical intermediate. However, in the case of 2,2-dimethylbutane, all primary hydrogens are not equivalent, and substitution at the C1 position is sterically less hindered.
Reaction Mechanism: Free-Radical Bromination
The reaction proceeds through three main stages: initiation, propagation, and termination.
Figure 1: General mechanism of free-radical bromination.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the laboratory-scale synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Materials and Reagents:
-
2,2-Dimethylbutane
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (as solvent)
-
Anhydrous sodium bicarbonate (NaHCO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
UV lamp or a high-wattage incandescent light bulb
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, place a solution of 2,2-dimethylbutane in a suitable solvent (e.g., CCl₄ or CH₂Cl₂). The flask should be equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Position a UV lamp or a bright light source to irradiate the flask.
-
Initiation: Gently heat the solution to reflux.
-
Addition of Bromine: Slowly add a solution of bromine in the same solvent from the dropping funnel to the refluxing mixture while continuously irradiating with the light source. The red-brown color of bromine should disappear as it reacts. The rate of addition should be controlled to maintain a pale yellow to colorless reaction mixture.
-
Reaction Completion: After the addition of bromine is complete, continue to reflux and irradiate the mixture for an additional period (e.g., 1-2 hours) to ensure complete reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a dilute aqueous solution of sodium bicarbonate or sodium thiosulfate to remove any unreacted bromine and hydrogen bromide (HBr) gas.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Figure 2: Workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The steric hindrance provided by the 2,2-dimethylbutyl group significantly influences the reactivity of this compound.
-
Nucleophilic Substitution (Sₙ2) Reactions: Due to the bulky neohexyl group, backside attack by a nucleophile is severely hindered. Consequently, Sₙ2 reactions are very slow or do not occur under standard conditions.
-
Nucleophilic Substitution (Sₙ1) and Elimination (E1) Reactions: The formation of a primary carbocation is highly unfavorable. However, under solvolytic conditions, ionization can occur, followed by a rapid 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. This rearranged carbocation can then be trapped by a nucleophile or undergo elimination.
-
Elimination (E2) Reactions: With a strong, non-nucleophilic base, E2 elimination can occur to form alkenes.
-
Grignard Reagent Formation: this compound can be used to prepare the corresponding Grignard reagent, 2,2-dimethylbutylmagnesium bromide. This organometallic reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.
Role in Medicinal Chemistry
-
Increase Lipophilicity: Enhancing the ability of a drug molecule to cross cell membranes.
-
Improve Metabolic Stability: The bulky group can shield adjacent functional groups from enzymatic degradation, thereby increasing the drug's half-life.
-
Modulate Binding Affinity: The size and shape of the neohexyl group can influence how a drug molecule fits into the binding pocket of its target protein, potentially increasing potency and selectivity.
The use of sterically hindered building blocks is crucial in creating novel chemical entities with improved pharmacokinetic and pharmacodynamic profiles.
Safety and Handling
This compound is a flammable liquid and should be handled with care. It is also a skin and eye irritant and may cause respiratory irritation.[1]
Table 4: GHS Hazard Statements for this compound
| Hazard Code | Description |
| H225 | Highly flammable liquid and vapor |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. Work in a well-ventilated fume hood and wear appropriate PPE.
Conclusion
This compound is a commercially available and synthetically accessible building block with unique steric properties. Its synthesis via free-radical bromination is a standard laboratory procedure. The significant steric hindrance of the neohexyl group dictates its reactivity, making it a useful tool for introducing this moiety into complex molecules. For researchers and professionals in drug development, understanding the properties and reactivity of this compound opens avenues for the design and synthesis of novel therapeutic agents with potentially enhanced properties.
References
Reactivity profile of neohexyl bromide (1-Bromo-2,2-dimethylbutane)
An In-depth Exploration of 1-Bromo-2,2-dimethylbutane for Researchers and Drug Development Professionals
Neohexyl bromide (this compound) presents a compelling case study in organic chemistry, where steric hindrance profoundly governs its reaction pathways. This technical guide provides a comprehensive analysis of its reactivity profile, offering insights into its behavior in nucleophilic substitution and elimination reactions. The unique structural characteristics of neohexyl bromide make it an important substrate for understanding the interplay of electronic and steric effects in chemical transformations, a crucial aspect in the design and synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
This compound is a primary alkyl halide with a bulky neohexyl group, which is the primary determinant of its chemical reactivity.[1] Its physical and spectroscopic properties are summarized below for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Neohexyl bromide |
| CAS Number | 62168-42-7[1] |
| Molecular Formula | C₆H₁₃Br[1] |
| Molecular Weight | 165.07 g/mol [1] |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | 147.26 °C (estimate) |
| Density | 1.1669 g/mL (estimate) |
| Refractive Index | 1.4447 (estimate) |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features |
| ¹H NMR | Predicted signals for four distinct proton environments. The methylene (B1212753) protons adjacent to the bromine are expected to be the most downfield. |
| ¹³C NMR | Predicted signals for the different carbon environments. |
| IR Spectroscopy | A characteristic C-Br stretching vibration is expected in the fingerprint region, typically between 600-500 cm⁻¹. Other absorptions include C-H stretching (~2960-2850 cm⁻¹) and bending (~1465-1375 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak will exhibit a characteristic 1:1 isotopic pattern for ⁷⁹Br and ⁸¹Br.[2] Key fragmentation pathways include the loss of a bromine radical.[2] |
Reactivity Profile: A Tale of Steric Hindrance
The reactivity of neohexyl bromide is dominated by the steric bulk of the 2,2-dimethylbutyl group. This steric hindrance significantly influences the rates and mechanisms of both substitution and elimination reactions.
Nucleophilic Substitution Reactions (S\u20991 and S\u20992)
S\u20992 Reactions: A Severely Hindered Pathway
The bimolecular nucleophilic substitution (S\u20992) mechanism, which requires a backside attack on the electrophilic carbon, is extremely slow for neohexyl bromide. The bulky tert-butyl-like group effectively shields the reaction center, making it difficult for nucleophiles to approach. This steric hindrance results in a very high activation energy for the S\u20992 transition state. For comparison, the structurally similar neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide under S\u20992 conditions.
S\u20991 Reactions and Carbocation Rearrangement
While the primary carbocation that would form upon ionization of neohexyl bromide is inherently unstable, S\u20991 pathways can be favored under solvolytic conditions with weakly nucleophilic solvents. However, these reactions are also slow and are characteristically accompanied by a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement dictates the structure of the final substitution and elimination products.[3][4][5] The direct substitution product is often not observed, or is a very minor component.[3][4][5]
Elimination Reactions (E1 and E2)
E2 Reactions: Competition with S\u20992
Elimination reactions via the E2 mechanism can compete with S\u20992 reactions, especially in the presence of strong, non-bulky bases and at elevated temperatures. The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product.[6][7][8] However, the use of bulky bases can favor the formation of the less substituted Hofmann product due to steric hindrance.[6][8]
E1 Reactions: A Consequence of the S\u20991 Pathway
The E1 reaction proceeds through the same carbocation intermediate as the S\u20991 reaction and is therefore a competing pathway under solvolytic conditions. Following the 1,2-methyl shift to the more stable tertiary carbocation, elimination of a proton can occur to yield a rearranged alkene.
Table 3: Relative Rates of Ethanolysis for Primary Alkyl Halides
| Alkyl Halide | Relative Rate |
| CH₃CH₂Br | 1.0 |
| CH₃CH₂CH₂Br | 0.28 |
| (CH₃)₂CHCH₂Br | 0.030 |
| (CH₃)₃CCH₂Br (Neopentyl Bromide) | 0.00000042[9] |
Note: The data for neopentyl bromide is used as a close approximation for neohexyl bromide due to their similar steric profiles around the reaction center.[9] This data clearly illustrates the dramatic decrease in reactivity for neopentyl-like structures in what are likely S\u20992-like reactions under these conditions.[9]
Experimental Protocols
Detailed experimental protocols for reactions involving neohexyl bromide are not widely published. However, the following are representative procedures adapted from reactions with structurally similar compounds. Researchers should optimize these conditions for their specific applications.
Solvolysis of this compound (S\u20991/E1)
Objective: To investigate the products of the solvolysis of this compound in ethanol (B145695).
Procedure:
-
A solution of this compound (1.0 equivalent) in 80% aqueous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
The solution is heated to a constant temperature (e.g., 50 °C) in a thermostated water bath.
-
The progress of the reaction can be monitored over time by withdrawing aliquots, quenching the reaction, and titrating the liberated HBr with a standardized solution of NaOH.
-
Alternatively, the product distribution can be analyzed by gas chromatography-mass spectrometry (GC-MS) after a set reaction time.
-
Upon completion, the reaction mixture is cooled, and the products are extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting products (rearranged ethers and alkenes) are identified and quantified by GC-MS and NMR spectroscopy.
Elimination Reaction with Sodium Ethoxide (E2)
Objective: To synthesize alkenes from this compound via an E2 elimination.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, a solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 equivalents) in anhydrous ethanol.
-
The solution is cooled to room temperature, and this compound (1.0 equivalent) is added dropwise.
-
The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC) or GC.
-
After the reaction is complete, the mixture is cooled and quenched with water.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The product mixture, containing primarily the Zaitsev elimination product (2,3-dimethyl-2-butene), is purified by distillation.
Applications in Research and Drug Development
The unique reactivity profile of neohexyl bromide makes it a valuable tool for both academic research and industrial applications.
-
Mechanistic Studies: Its sterically hindered nature provides an excellent model for studying the limits of S\u20992 reactions and the intricacies of carbocation rearrangements.
-
Organic Synthesis: The neohexyl group can be introduced into molecules to increase steric bulk, which can enhance thermal and chemical stability or influence the conformational preferences of a molecule. While direct substitution is challenging, conversion to an organometallic reagent (e.g., a Grignard reagent) can provide a more effective route for incorporating the neohexyl moiety.
-
Drug Development: Although direct applications in pharmaceuticals are not widely documented, the principles governing the reactivity of neohexyl bromide are highly relevant to medicinal chemistry. The introduction of sterically demanding groups is a common strategy to modulate the pharmacological properties of a drug candidate, such as improving metabolic stability by shielding a labile part of the molecule from enzymatic degradation. Understanding the reactivity of such sterically encumbered fragments is crucial for the successful synthesis of complex drug molecules.
Conclusion
This compound exhibits a fascinating and complex reactivity profile that is overwhelmingly dictated by the steric hindrance of the neohexyl group. S\u20992 reactions are exceptionally slow, while S\u20991 and E1 reactions are characterized by carbocation rearrangements, leading to products with a rearranged carbon skeleton. E2 reactions can be favored under specific conditions, providing a route to alkene synthesis. For researchers and professionals in drug development, a thorough understanding of these reactivity patterns is essential for the rational design of synthetic routes and the manipulation of molecular architecture to achieve desired chemical and biological properties.
References
- 1. This compound | C6H13Br | CID 10855838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. Solved The solvolysis product of this compound | Chegg.com [chegg.com]
- 5. chegg.com [chegg.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The relative rates of ethanolysis (solvolysis in ethanol) of four primary.. [askfilo.com]
The Neohexyl Cornerstone: A Technical Guide to the Applications of 1-Bromo-2,2-dimethylbutane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,2-dimethylbutane, also known as neohexyl bromide, is a sterically hindered primary alkyl halide that serves as a valuable building block in organic synthesis. Its unique neopentyl-like structure, featuring a quaternary carbon adjacent to the bromine-bearing carbon, imparts significant steric hindrance that profoundly influences its reactivity. This technical guide provides an in-depth exploration of the potential applications of this compound in organic chemistry, focusing on its utility in Grignard reactions, as an alkylating agent, and in elimination reactions. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. The following tables summarize key quantitative data for this compound and its closely related analog, 1-Bromo-2,2-dimethylpropane (neopentyl bromide), for comparative purposes.[1]
Table 1: General Chemical Properties
| Property | This compound | 1-Bromo-2,2-dimethylpropane (Neopentyl Bromide) |
| CAS Number | 62168-42-7[2] | 630-17-1[3] |
| Molecular Formula | C₆H₁₃Br[2] | C₅H₁₁Br[3] |
| Molecular Weight | 165.07 g/mol [2] | 151.04 g/mol [4] |
| IUPAC Name | This compound[2] | 1-bromo-2,2-dimethylpropane[4] |
| Appearance | Likely a colorless liquid | Colorless liquid[4] |
Table 2: Physical Properties
| Property | This compound | 1-Bromo-2,2-dimethylpropane (Neopentyl Bromide) |
| Boiling Point | 147.26 °C (estimate)[5] | 105-106 °C at 767 mmHg[1][3] |
| Density | 1.1669 g/mL (estimate)[5] | 1.199 g/mL at 25 °C[1][3] |
| Refractive Index | 1.4447[5] | 1.436 (n20/D)[1][3] |
| Melting Point | -44.22 °C (estimate)[5] | Not specified |
| Flash Point | Not specified | 7 °C (44 °F)[3] |
| Solubility | Not specified | Insoluble in water; Soluble in ethanol, ether, acetone, and benzene (B151609).[3] |
Applications in Organic Synthesis
The steric bulk of the neohexyl group in this compound dictates its reaction pathways, often leading to unique and selective outcomes compared to less hindered alkyl halides.
Grignard Reagent Formation and Reactions
This compound can be converted to its corresponding Grignard reagent, 2,2-dimethylbutylmagnesium bromide. This organometallic reagent serves as a potent nucleophile and a strong base, enabling the formation of carbon-carbon bonds. However, the formation of this Grignard reagent can be challenging due to the steric hindrance around the reaction center.
Objective: To prepare 2,2-dimethylbutylmagnesium bromide.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the apparatus under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask until violet iodine vapors are observed, then allow it to cool.
-
Reaction Initiation: Add a solution of this compound (1.0 equivalent) in anhydrous ether or THF dropwise from the dropping funnel onto the activated magnesium. The reaction is initiated when the brown color of iodine disappears and gentle boiling of the solvent is observed.
-
Addition: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture for 1-2 hours, or until the magnesium is consumed. The resulting gray/brown solution is the Grignard reagent.
Quantitative Data (Illustrative for analogous reactions):
-
Expected Yield: 70-90% (highly dependent on anhydrous conditions and substrate reactivity).[6] Wurtz-type coupling is a potential side reaction that can lower the yield.[7]
Alkylating Agent in Friedel-Crafts Reactions
This compound can act as an alkylating agent in Friedel-Crafts reactions to introduce the neohexyl group onto an aromatic ring. Due to the primary nature of the alkyl halide, the reaction proceeds via a carbocation-like intermediate that is prone to rearrangement to a more stable carbocation.
Objective: To synthesize tert-pentylbenzene via Friedel-Crafts alkylation.
Materials:
-
This compound
-
Benzene (in excess)
-
Anhydrous aluminum chloride (AlCl₃)
-
Round-bottom flask, reflux condenser, and magnetic stirrer
-
Ice bath
-
Hydrochloric acid (for workup)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place anhydrous aluminum chloride (1.1 equivalents). Cool the flask in an ice bath.
-
Addition of Reactants: Slowly add a mixture of this compound (1.0 equivalent) and excess benzene to the cooled AlCl₃ with stirring.
-
Reaction: After the initial exothermic reaction subsides, remove the ice bath and stir the mixture at room temperature for 2-3 hours.
-
Workup: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and sodium bicarbonate solution, and dry over anhydrous sodium sulfate.
-
Purification: Remove the excess benzene by distillation. The product, tert-pentylbenzene, can be purified by fractional distillation.
Quantitative Data:
Substrate for Elimination Reactions
The steric hindrance in this compound makes it an excellent substrate for studying E2 elimination reactions. The use of a bulky, non-nucleophilic base, such as potassium tert-butoxide, favors the formation of the less substituted alkene (Hofmann product) over the more substituted Zaitsev product.
Objective: To synthesize 3,3-dimethyl-1-butene via an E2 elimination.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol or THF
-
Round-bottom flask, reflux condenser, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add potassium tert-butoxide (1.1 equivalents) and anhydrous tert-butanol or THF.
-
Substrate Addition: To the stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture, pour it into water, and extract with a low-boiling pentane. Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: The product, 3,3-dimethyl-1-butene, is volatile and can be isolated by careful distillation.
Quantitative Data:
-
The use of a bulky base like potassium tert-butoxide with sterically hindered alkyl halides predominantly yields the Hofmann product.[10][11] For 2-bromo-2,3-dimethylbutane, treatment with potassium tert-butoxide gives a 4:1 ratio of the Hofmann to Zaitsev product.[10] A similar high selectivity for the Hofmann product is expected for this compound.
Table 3: Spectroscopic Data for 3,3-Dimethyl-1-butene (Hofmann Product)
| Spectroscopic Technique | Key Features |
| ¹H NMR | Singlet for the nine equivalent protons of the three methyl groups (~1.0 ppm), and multiplets for the vinyl protons (~4.8-5.9 ppm).[1] |
| ¹³C NMR | Signals for the quaternary carbon, methyl carbons, and the two sp² hybridized carbons of the double bond. |
| IR Spectroscopy | Characteristic C=C stretching vibration around 1640 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak at m/z 84, with a base peak at m/z 69 corresponding to the loss of a methyl group.[12] |
Conclusion
This compound is a versatile reagent in organic synthesis, primarily utilized to introduce the sterically demanding neohexyl group or to study the effects of steric hindrance on reaction mechanisms. Its applications in forming Grignard reagents, participating in Friedel-Crafts alkylations (with predictable rearrangements), and undergoing selective elimination reactions make it a valuable tool for synthetic chemists. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in research and development, enabling the synthesis of complex molecules and a deeper understanding of fundamental organic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. echemi.com [echemi.com]
- 4. 1-Bromo-2,2-dimethylpropane | C5H11Br | CID 12415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. How do you account for the fact that benzene in the presence of ALCl_{3} .. [askfilo.com]
- 9. How do you account for the fact that benzene in the presence of ALCl_{3} .. [askfilo.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
An In-depth Technical Guide on the Solubility Characteristics of 1-Bromo-2,2-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 1-bromo-2,2-dimethylbutane, a sterically hindered alkyl halide relevant in various organic synthesis applications. Due to the limited availability of specific quantitative solubility data in public literature, this document presents expected solubility based on the principle of "like dissolves like" and data from analogous compounds. Furthermore, a detailed experimental protocol for the precise determination of its solubility in common laboratory solvents is provided.
Introduction to this compound
This compound, also known as neohexyl bromide, is a halogenated alkane with the chemical formula C₆H₁₃Br. Its structure is characterized by a bromine atom attached to a primary carbon, which is adjacent to a quaternary carbon atom. This neopentyl-like arrangement confers significant steric hindrance around the reactive center, influencing its behavior in nucleophilic substitution and elimination reactions. A thorough understanding of its solubility is critical for its effective use in reaction design, purification processes, and formulation development.
Predicted Solubility Profile
Based on its molecular structure—a nonpolar alkyl framework with a polar carbon-bromine bond—this compound is predicted to be miscible with or highly soluble in a wide range of non-polar and moderately polar organic solvents. The energy required to break the intermolecular van der Waals forces in both the solute and the solvent is comparable to the energy released upon their mixing.[1] Conversely, it is expected to have very low solubility in highly polar protic solvents like water. The formation of strong hydrogen bonds between water molecules makes the dissolution of the non-polar alkyl halide energetically unfavorable.[2]
Table 1: Predicted Solubility of this compound in Common Solvents at 25°C
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble/Very Low | The large non-polar alkyl chain cannot overcome the strong hydrogen bonding network of water.[3] |
| Methanol (B129727) | Soluble | The alkyl part of methanol interacts favorably with the solute, and the polarity is not excessively high. | |
| Ethanol | Soluble | Similar to methanol, with a larger alkyl chain that enhances interaction with the non-polar part of the solute.[2] | |
| Polar Aprotic | Acetone | Soluble/Miscible | The polarity of the carbonyl group is balanced by the methyl groups, allowing for good solvation.[2] |
| Acetonitrile (ACN) | Soluble | A polar aprotic solvent that can effectively solvate the polar C-Br bond. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, it is a versatile polar aprotic solvent. | |
| Non-Polar Aprotic | Hexane | Soluble/Miscible | "Like dissolves like"; both are non-polar hydrocarbons.[3] |
| Toluene | Soluble/Miscible | Aromatic hydrocarbon that readily solvates other non-polar and weakly polar organic molecules. | |
| Ethers | Diethyl Ether | Soluble/Miscible | Low polarity and ability to solvate the alkyl chain effectively.[2] |
| Tetrahydrofuran (THF) | Soluble/Miscible | A cyclic ether with slightly higher polarity than diethyl ether, also an excellent solvent for alkyl halides. | |
| Halogenated | Dichloromethane (DCM) | Soluble/Miscible | Similarities in polarity and the presence of halogen atoms promote miscibility. |
| Chloroform | Soluble/Miscible | A common halogenated solvent that effectively dissolves other alkyl halides.[3] |
Note: The term "Soluble/Miscible" indicates that the compound is expected to dissolve in all proportions or at least to a very high concentration. "Soluble" suggests significant, but not necessarily unlimited, solubility. These are predictions and should be confirmed experimentally for precise quantitative values.
Experimental Protocol for Solubility Determination
For applications requiring precise solubility data, the isothermal shake-flask method is a robust and widely accepted technique.[4]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Screw-capped vials
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument.
Methodology:
-
Preparation of Saturated Solution:
-
Add a known volume of the selected solvent (e.g., 5 mL) to a screw-capped vial.
-
Add an excess amount of this compound to the solvent. The excess solute should be visible as a separate liquid phase to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and let it stand at the same temperature to allow the undissolved solute to settle.
-
To ensure complete separation of the excess solute, centrifuge the vial at a moderate speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) using a pipette.
-
Filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining micro-droplets of the undissolved solute.
-
Determine the mass of the transferred saturated solution.
-
Dilute the saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.
-
Analyze the standard solutions using GC-FID to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution under the same conditions.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for the experimental determination of solubility.
References
- 1. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]
- 2. nbinno.com [nbinno.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Grignard reagent formation from 1-Bromo-2,2-dimethylbutane
Application Note: Synthesis of 2,2-Dimethylbutylmagnesium Bromide
Introduction The formation of Grignard reagents from sterically hindered alkyl halides, such as 1-bromo-2,2-dimethylbutane (neopentyl bromide), presents unique challenges primarily due to the slow initiation of the reaction.[1] This difficulty arises from the steric bulk around the reaction center, which can impede the reaction at the magnesium surface. This protocol provides a detailed methodology for the successful formation of 2,2-dimethylbutylmagnesium bromide, a valuable reagent in organic synthesis for introducing the bulky 2,2-dimethylbutyl group.
Key considerations for this synthesis include the stringent requirement for anhydrous conditions, as Grignard reagents are strong bases that react readily with protic solvents like water.[2][3] The choice of solvent is also critical; tetrahydrofuran (B95107) (THF) is preferred over diethyl ether for less reactive halides due to its higher solvating power and polarity, which can significantly improve the rate of Grignard reagent formation.[2][4] Furthermore, activation of the magnesium surface is crucial to remove the passivating layer of magnesium oxide and facilitate the reaction.[5][6] Common activating agents include iodine and 1,2-dibromoethane (B42909).[1][5]
Experimental Protocol
I. Materials and Equipment:
-
Reagents:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Inert gas (Nitrogen or Argon)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Glass stopper
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold
-
Syringes and needles
-
II. Preparation and Setup:
-
Drying Glassware: All glassware must be rigorously dried to remove any trace of water. This can be achieved by oven-drying at >120°C overnight or by flame-drying under a stream of inert gas immediately before use.[2]
-
Inert Atmosphere: Assemble the glassware (three-necked flask with dropping funnel, condenser, and glass stopper) while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. This ensures a completely anhydrous and inert environment.
-
Reagent Preparation:
-
Place magnesium turnings into the cooled three-necked flask.
-
Prepare a solution of this compound in anhydrous THF in the dropping funnel.
-
III. Grignard Reagent Formation:
-
Magnesium Activation: Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings in the flask.[1] The disappearance of the iodine's color or the observation of ethylene (B1197577) bubbles from the 1,2-dibromoethane indicates that the magnesium surface has been activated.[5]
-
Initiation: Add a small portion (~10-15%) of the this compound solution from the dropping funnel to the activated magnesium turnings.[2] The reaction mixture may need to be gently warmed with a heat gun to initiate the reaction.[2] Initiation is indicated by the appearance of turbidity (cloudiness) in the solution and a gentle refluxing of the solvent.[2][7]
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, steady reflux.[1][2] If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled with an ice bath if necessary.
-
Completion: After the addition is complete, continue to stir the mixture. Gentle reflux can be maintained for an additional 30 minutes to 2 hours to ensure the reaction goes to completion.[1][2]
-
Final Product: The resulting grayish solution is the Grignard reagent, 2,2-dimethylbutylmagnesium bromide, which should be used promptly in subsequent reactions.
Data Presentation
Table 1: Reagent and Solvent Quantities for a Typical Reaction
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Equiv. | Moles (mmol) | Amount (g) | Amount (mL) | Density (g/mL) |
| This compound | 165.08 | 1.0 | 50 | 8.25 | 6.82 | 1.21 |
| Magnesium Turnings | 24.31 | 1.2 | 60 | 1.46 | - | - |
| Anhydrous THF | 72.11 | - | - | - | 150 | 0.889 |
| Iodine | 253.81 | catalytic | - | 1 crystal | - | - |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Initiation Temperature | Room Temperature to Gentle Warming |
| Reaction Temperature | Gentle Reflux of THF (~66°C) |
| Addition Time | 30 - 60 minutes |
| Post-Addition Reaction Time | 0.5 - 2 hours[1][2] |
Experimental Workflow Diagram
Caption: Workflow for the formation of 2,2-dimethylbutylmagnesium bromide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. adichemistry.com [adichemistry.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols: SN2 Reaction of 1-Bromo-2,2-dimethylbutane with Azide Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The SN2 (bimolecular nucleophilic substitution) reaction is a fundamental transformation in organic synthesis. However, the reactivity of alkyl halides in SN2 reactions is highly sensitive to steric hindrance. 1-Bromo-2,2-dimethylbutane, a neopentyl-type halide, presents a significant challenge for SN2 reactions. The bulky tert-butyl group adjacent to the carbon bearing the bromine atom sterically hinders the requisite backside attack of the nucleophile.[1][2] Consequently, for practical purposes, neopentyl halides are often considered inert under standard SN2 conditions.[2]
These application notes provide an overview of the challenges and potential strategies for conducting the SN2 reaction between this compound and an azide (B81097) nucleophile, such as sodium azide. While the reaction is exceptionally slow, understanding the kinetic parameters and exploring alternative conditions can be crucial for synthetic planning.
Data Presentation
The direct SN2 reaction of this compound with sodium azide is extremely sluggish. Kinetic data for the closely related neopentyl bromide provides insight into the expected reaction rate.
Table 1: Kinetic Data for the Reaction of Neopentyl Bromide with Sodium Azide
| Parameter | Value | Reference |
| Substrate | Neopentyl Bromide | [3] |
| Nucleophile | Sodium Azide (NaN₃) | [3] |
| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆) | [3] |
| Temperature | 100 °C | [3] |
| Rate Constant (k) | 5.8 x 10⁻⁵ s⁻¹ | [3] |
Note: The reaction rate for this compound is expected to be in a similar range, characterized by a very high activation energy barrier due to severe steric hindrance.[3]
Reaction Pathways and Challenges
The primary challenge in the reaction of this compound with azide is the steric hindrance posed by the 2,2-dimethylbutyl group, which effectively shields the electrophilic carbon from backside attack by the nucleophile.[3] This leads to an exceptionally slow SN2 reaction rate.
Alternative reaction pathways, such as SN1, are also unlikely due to the instability of the primary carbocation that would form upon departure of the bromide ion. While a 1,2-hydride or 1,2-methyl shift could lead to a more stable carbocation, this would result in rearranged products, not the desired 1-azido-2,2-dimethylbutane. Elimination (E2) reactions could also compete, particularly in the presence of a more basic nucleophile or at elevated temperatures.
Experimental Protocols
Protocol 1: Direct Nucleophilic Substitution (Forced Conditions)
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Addition of Nucleophile: Add sodium azide (1.5 - 2.0 eq) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to 100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as GC-MS or TLC. Be aware that the reaction is expected to be extremely slow, potentially requiring several days to weeks to show significant conversion.
-
Work-up:
-
Once the reaction has reached the desired conversion (or after a predetermined time), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Concentrate the filtrate using a rotary evaporator to obtain the crude product. The crude product may be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
-
This compound is a flammable liquid and an irritant. Handle with appropriate personal protective equipment.
-
DMSO is a combustible liquid and can increase the skin permeability of other chemicals.
Alternative Approach: Phase-Transfer Catalysis (PTC)
To potentially enhance the reaction rate under milder conditions, the use of a phase-transfer catalyst can be explored.[4][5] A PTC can facilitate the transfer of the azide anion from an aqueous or solid phase into an organic phase where the substrate is dissolved, thereby increasing the effective concentration of the nucleophile in the vicinity of the substrate.[5]
Suggested Conditions for a PTC-mediated Reaction:
-
Solvent System: A biphasic system, such as toluene/water or a non-polar organic solvent with solid sodium azide.
-
Phase-Transfer Catalyst: A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS).
-
Temperature: 80-100 °C.
-
Monitoring: As with the direct substitution, close monitoring over an extended period is necessary.
A detailed experimental protocol would require optimization for this specific substrate-nucleophile pair.
Visualizations
SN2 Reaction Mechanism and Steric Hindrance
Caption: SN2 reaction pathway showing the backside attack of the azide nucleophile and the inhibitory effect of steric hindrance.
Experimental Workflow for Synthesis
Caption: A generalized experimental workflow for the synthesis of 1-azido-2,2-dimethylbutane.
References
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. ijirset.com [ijirset.com]
Application Note: E2 Elimination of 1-Bromo-2,2-dimethylbutane with Potassium Tert-Butoxide
Abstract
This document provides a detailed overview and experimental protocol for the E2 elimination reaction of 1-bromo-2,2-dimethylbutane using the sterically hindered base, potassium tert-butoxide. This reaction is a prime example of a regioselective elimination that preferentially forms the Hofmann product, the less substituted alkene, due to steric effects. The provided methodologies are intended for researchers in organic synthesis, drug development, and related scientific fields.
Introduction and Theoretical Background
The bimolecular elimination (E2) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent (β-position) to the leaving group, leading to the formation of a double bond and the departure of the leaving group.[1][2][3] The regioselectivity of E2 reactions—the preferential formation of one constitutional isomer over another—is highly dependent on the steric bulk of the base employed.[4][5]
-
Zaitsev's Rule: Typically, with a small, strong base, the reaction favors the formation of the more substituted, and thus more thermodynamically stable, alkene. This is known as the Zaitsev product.[4][6]
-
Hofmann's Rule: When a sterically bulky base, such as potassium tert-butoxide (KOt-Bu), is used, the reaction favors the formation of the less substituted alkene.[7][8] The bulky base preferentially abstracts the most sterically accessible β-hydrogen, leading to the kinetic product, also known as the Hofmann product.[1][4]
The substrate, this compound, is a primary alkyl halide with a neopentyl-like structure. This structure presents significant steric hindrance around the carbon adjacent to the bromine-bearing carbon.[9] Due to this hindrance, the bulky tert-butoxide base preferentially abstracts a proton from the more accessible terminal methyl group (C1), leading to the formation of 2,2-dimethyl-1-butene as the major product.
Reaction Mechanism and Experimental Workflow
The reaction proceeds via a concerted E2 mechanism. The tert-butoxide anion acts as a strong base, removing a β-hydrogen. Simultaneously, the C-H bond electrons form a π-bond, and the bromide ion departs.
Note: The DOT script above is a template. A proper chemical structure drawing tool would be needed to generate the images for a functional diagram.
Caption: Reaction mechanism for the E2 elimination of this compound.
// Nodes A [label="Setup & Reagent Prep"]; B [label="Reaction Execution\n(Reflux)", shape=ellipse, fillcolor="#34A853"]; C [label="Reaction Quench & Workup"]; D [label="Product Isolation\n(Distillation)", shape=ellipse, fillcolor="#FBBC05"]; E [label="Drying of Product"]; F [label="Characterization\n(GC, NMR, IR)", shape=diamond, fillcolor="#EA4335"];
// Edges A -> B [label=" Add reactants\n to flask"]; B -> C [label=" Cool to RT"]; C -> D [label=" Transfer to\n separatory funnel"]; D -> E [label=" Collect distillate"]; E -> F [label=" Transfer pure product"]; }
References
- 1. orgosolver.com [orgosolver.com]
- 2. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Multi-Step Synthesis Starting with 1-Bromo-2,2-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,2-dimethylbutane, also known as neohexyl bromide, is a sterically hindered primary alkyl halide. Its unique neopentyl-like structure, featuring a quaternary carbon adjacent to the bromine-bearing carbon, profoundly influences its reactivity. This structural motif is of interest in medicinal chemistry for several reasons. The gem-dimethyl group can enhance metabolic stability, increase binding affinity to biological targets through van der Waals interactions, and conformationally lock flexible chains, which can be advantageous in drug design.
This document provides detailed application notes and experimental protocols for multi-step syntheses utilizing this compound as a starting material. The protocols focus on two key transformations: elimination reactions to form an alkene intermediate and Grignard reagent formation for subsequent carbon-carbon bond formation.
Reactivity Profile of this compound
Due to significant steric hindrance, this compound exhibits distinct reactivity compared to unhindered primary alkyl halides:
-
SN2 Reactions: Bimolecular nucleophilic substitution (SN2) is exceptionally slow. The bulky 2,2-dimethylbutyl group shields the electrophilic carbon from backside attack by nucleophiles.
-
SN1 Reactions: Unimolecular nucleophilic substitution (SN1) is more plausible, particularly under solvolytic conditions with weak nucleophiles. However, the initially formed primary carbocation is unstable and rapidly undergoes a 1,2-methyl shift to generate a more stable tertiary carbocation. This rearrangement leads to rearranged substitution products rather than the direct substitution product.
-
E2 Reactions: Bimolecular elimination (E2) is a significant competing pathway, especially in the presence of strong, sterically hindered bases. The major product is typically the less substituted alkene (Hofmann product), 3,3-dimethyl-1-butene, due to the steric hindrance around the bromine-bearing carbon.
-
Grignard Reagent Formation: The formation of a Grignard reagent (neohexylmagnesium bromide) is a viable and useful pathway for introducing the 2,2-dimethylbutyl moiety into more complex molecules.
Multi-Step Synthesis Protocols
Herein, we outline a two-step synthesis beginning with the elimination of this compound to yield 3,3-dimethyl-1-butene, followed by the synthesis of a more complex molecule via a Grignard reaction.
Step 1: Elimination Reaction to 3,3-dimethyl-1-butene
This protocol describes the E2 elimination of this compound to form 3,3-dimethyl-1-butene.
Experimental Protocol:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with potassium tert-butoxide (1.2 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).
-
Reagent Addition: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of potassium tert-butoxide at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 3,3-dimethyl-1-butene.
Data Presentation:
| Parameter | Value / Range | Notes |
| Reagents | ||
| This compound | 1.0 equivalent | Starting material |
| Potassium tert-butoxide | 1.2 equivalents | Strong, sterically hindered base |
| Anhydrous THF | - | Solvent |
| Reaction Conditions | ||
| Temperature | Room Temperature | |
| Reaction Time | 2 - 4 hours | Monitored by TLC or GC |
| Expected Yield | 80 - 90% | Dependent on reaction scale and purity of reagents |
Step 2: Grignard Reaction with an Aldehyde
This protocol details the formation of a Grignard reagent from a suitable bromoalkane and its subsequent reaction with an aldehyde to form a secondary alcohol. This serves as a general method for carbon-carbon bond formation.
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 equivalents).[1] Add a small crystal of iodine to initiate the reaction.[1] A solution of the bromoalkane (e.g., bromocyclohexane, 1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to maintain a gentle reflux.[1]
-
Reaction with Electrophile: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of an aldehyde (e.g., benzaldehyde, 1.0 equivalent) in the same anhydrous solvent is added dropwise.
-
Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the aldehyde.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
Data Presentation:
| Parameter | Value / Range | Notes |
| Reagents | ||
| Bromoalkane | 1.0 equivalent | |
| Magnesium Turnings | 1.2 equivalents | [1] |
| Aldehyde | 1.0 equivalent | Electrophile |
| Anhydrous Diethyl Ether or THF | - | Solvent[1] |
| Reaction Conditions | ||
| Grignard Formation Temperature | Reflux | |
| Reaction with Aldehyde Temperature | 0 °C to Room Temperature | |
| Reaction Time | 30 minutes - 2 hours | Monitored by TLC |
| Expected Yield | 60 - 85% | Dependent on the nature of the electrophile and reaction conditions |
Visualizations
Logical Workflow for Multi-Step Synthesis
Caption: Synthetic pathways from this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a signaling pathway.
Applications in Drug Development
The 2,2-dimethylbutyl (neohexyl) group can be incorporated into molecules to enhance their pharmacological properties. Heterocyclic compounds are frequently used in drug discovery to modulate physicochemical properties and improve ADME/Tox profiles.[2] The synthetic routes described above provide a foundation for creating novel chemical entities containing the neohexyl moiety for biological screening. For instance, the neohexyl group could be appended to a known pharmacophore to probe a hydrophobic binding pocket of a target protein, potentially increasing potency or selectivity. The development of new bioactive compounds often involves the synthesis and evaluation of a library of derivatives to establish structure-activity relationships (SAR).
Conclusion
This compound is a valuable starting material for the synthesis of molecules containing the sterically demanding 2,2-dimethylbutyl group. While its reactivity is dominated by steric hindrance, predictable synthetic transformations such as elimination and Grignard reagent formation can be effectively utilized. The protocols and data presented here provide a framework for researchers to incorporate this unique structural motif into novel compounds for applications in drug discovery and materials science.
References
Application Note: A Detailed Protocol for Studying the Solvolysis of 1-Bromo-2,2-dimethylbutane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of solvolysis reactions is fundamental in physical organic chemistry, providing critical insights into reaction mechanisms, kinetics, and the stability of intermediates. 1-Bromo-2,2-dimethylbutane is a sterically hindered primary alkyl halide. While its structure might suggest a propensity for an SN2 reaction, the significant steric hindrance from the adjacent quaternary carbon (a neopentyl-type structure) makes backside attack exceedingly slow.[1][2][3] Consequently, this substrate undergoes solvolysis primarily through an SN1 mechanism. A key feature of this reaction is the formation of an initial, unstable primary carbocation, which rapidly rearranges via a 1,2-methyl shift to a more stable tertiary carbocation.[4][5][6] This rearrangement dictates the structure of the final substitution products.
This application note provides a detailed experimental protocol for investigating the kinetics of the solvolysis of this compound in an ethanol (B145695)/water solvent system. The rate of reaction is monitored by quantifying the production of hydrobromic acid (HBr) over time using a simple acid-base titration method.
Reaction Mechanism Pathway
The solvolysis of this compound in a solvent such as ethanol proceeds through a multi-step SN1 pathway involving a critical carbocation rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. a. Explain why 1-bromo-2,2-dimethylpropane has difficulty undergoing both.. [askfilo.com]
- 4. brainly.com [brainly.com]
- 5. Solved The solvolysis product of this compound | Chegg.com [chegg.com]
- 6. Solved The solvolysis product of this compound | Chegg.com [chegg.com]
Application Notes and Protocols for Studying Carbocation Rearrangements Using 1-Bromo-2,2-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,2-dimethylbutane serves as an excellent substrate for investigating the principles of carbocation rearrangements, specifically the Wagner-Meerwein rearrangement. Its neopentyl-like structure, characterized by a quaternary carbon adjacent to the bromine-bearing carbon, leads to significant steric hindrance for a direct S(_N)2 reaction. Under conditions favoring S(_N)1 pathways, the initially formed primary carbocation is highly unstable and undergoes a rapid 1,2-methyl shift to form a more stable tertiary carbocation.[1][2][3] This predictable rearrangement allows for a focused study of the factors influencing carbocation stability and the kinetics of alkyl shifts. Understanding these rearrangements is crucial in synthetic chemistry and drug development to predict and control reaction outcomes, avoiding the formation of undesired isomeric byproducts.
Reaction Mechanism: The Wagner-Meerwein Rearrangement
The solvolysis of this compound in a protic solvent like ethanol (B145695) proceeds through a carbocation intermediate. The reaction pathway is dominated by a rearrangement to achieve greater carbocation stability.[2][4]
-
Formation of the Primary Carbocation: The process begins with the slow departure of the bromide leaving group, generating a highly unstable primary carbocation. This is the rate-determining step of the reaction.
-
1,2-Methyl Shift: The unstable primary carbocation rapidly rearranges. A methyl group from the adjacent quaternary carbon shifts with its pair of bonding electrons to the positively charged carbon.[1][4]
-
Formation of the Tertiary Carbocation: This 1,2-methyl shift results in the formation of a much more stable tertiary carbocation.
-
Nucleophilic Attack: The solvent, in this case, ethanol, acts as a nucleophile and attacks the tertiary carbocation.
-
Deprotonation: A final deprotonation step by another solvent molecule yields the final ether product.
Due to the rapid and favorable rearrangement, the direct substitution product, 1-ethoxy-2,2-dimethylbutane, is generally not observed.[4][5][6]
References
Synthetic Routes for High-Yield Production of 1-Bromo-2,2-dimethylbutane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-Bromo-2,2-dimethylbutane, a valuable building block in organic synthesis. The focus is on synthetic routes that achieve high yields of the target compound. This guide includes a comparison of different methodologies, detailed experimental procedures for recommended protocols, and visualizations of the reaction pathways.
Introduction
This compound, also known as neohexyl bromide, is a sterically hindered primary alkyl halide. Its unique structural features make it a useful intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific physical properties. The efficient synthesis of this compound in high purity and yield is therefore of significant interest. This document outlines and compares four potential synthetic strategies:
-
Anti-Markovnikov Hydrobromination of 3,3-dimethyl-1-butene (B1661986): A highly regioselective method that directly yields the desired product.
-
Hunsdiecker Reaction of 3,3-dimethylbutanoic acid silver salt: A classic method for the decarboxylative bromination of carboxylic acids.
-
Free Radical Bromination of 2,2-dimethylbutane (B166423): A direct approach from the corresponding alkane, which often suffers from a lack of selectivity.
-
Conversion of 2,2-dimethyl-1-butanol: A common transformation that can be challenged by the neopentyl-like structure of the substrate.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data and qualitative aspects of the different synthetic routes to this compound.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Advantages | Disadvantages |
| Anti-Markovnikov Hydrobromination | 3,3-dimethyl-1-butene | HBr, Radical Initiator (e.g., AIBN, peroxides) or UV light | >80 - 96%[1][2] | High yield and regioselectivity, direct route. | Requires handling of HBr and radical initiators. |
| Hunsdiecker Reaction | 3,3-dimethylbutanoic acid | AgNO₃, Br₂ | Moderate to High (estimated) | Good for converting carboxylic acids to bromides. | Requires the preparation of a silver salt, which can be expensive.[3] |
| Free Radical Bromination | 2,2-dimethylbutane | Br₂, UV light or heat | Low (minor product)[4][5][6] | Direct use of the alkane. | Poor selectivity, leads to a mixture of isomeric products.[4][6] |
| Conversion from Alcohol | 2,2-dimethyl-1-butanol | PBr₃ or SOBr₂ | Variable, can be low | Utilizes a readily available starting material. | Prone to carbocation rearrangements and slow reaction rates due to steric hindrance.[4] |
Recommended High-Yield Synthetic Protocols
Based on the data, the anti-Markovnikov hydrobromination of 3,3-dimethyl-1-butene is the most recommended method for achieving a high yield of this compound.
Protocol 1: Anti-Markovnikov Hydrobromination of 3,3-dimethyl-1-butene
This protocol is based on the radical addition of hydrogen bromide to an alkene, which proceeds against Markovnikov's rule to yield the terminal bromide. High yields can be achieved using a radical initiator or by in-situ generation of HBr.
Method A: Using a Radical Initiator (Scalable Initiator-Free Protocol Adaptation)
This method is adapted from a scalable, initiator-free protocol that relies on the presence of oxygen in the air to initiate the radical chain reaction.[2]
Materials:
-
3,3-dimethyl-1-butene
-
Saturated solution of HBr in a suitable solvent (e.g., toluene (B28343) or acetic acid)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3,3-dimethyl-1-butene (1.0 eq).
-
Cool the flask in an ice bath.
-
Slowly add a saturated solution of HBr in toluene (1.1 eq) to the stirred solution of the alkene. The reaction is often carried out in the presence of air, which can act as an initiator.[2] For more controlled initiation, a small amount of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide can be added.
-
Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing cold water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation to afford this compound.
Expected Yield: >90%[2]
Method B: In-situ Generation of HBr
This method generates HBr in the reaction mixture from the hydrolysis of phosphorus tribromide, promoting the anti-Markovnikov addition.[1][7]
Materials:
-
3,3-dimethyl-1-butene
-
Phosphorus tribromide (PBr₃)
-
Water
-
Anhydrous solvent (e.g., hexane)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-dimethyl-1-butene (1.0 eq) in anhydrous hexane.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of PBr₃ (0.4 eq) in the anhydrous solvent.
-
Slowly add the PBr₃ solution to the stirred alkene solution.
-
Carefully add water (1.2 eq) dropwise to the reaction mixture. The HBr will be generated in situ.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-24 hours. The reaction progress should be monitored.[7]
-
After the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation.
Expected Yield: 80-100%[1]
Protocol 2: Hunsdiecker Reaction of 3,3-dimethylbutanoic acid
This protocol describes the conversion of a carboxylic acid to an alkyl bromide with one less carbon atom. It involves the preparation of the silver salt of the carboxylic acid followed by decarboxylative bromination.
Materials:
-
3,3-dimethylbutanoic acid
-
Silver nitrate (B79036) (AgNO₃) or Silver oxide (Ag₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) - Caution: Toxic and carcinogenic
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Filtration apparatus
-
Apparatus for distillation
Procedure:
Part A: Preparation of the Silver Salt of 3,3-dimethylbutanoic acid
-
Dissolve 3,3-dimethylbutanoic acid (1.0 eq) in water containing a stoichiometric amount of sodium hydroxide.
-
To this solution, add a solution of silver nitrate (1.0 eq) in water with vigorous stirring.
-
The silver salt of the carboxylic acid will precipitate. Collect the precipitate by filtration, wash it with water and then with acetone, and dry it thoroughly in a vacuum oven.
Part B: Bromination (Hunsdiecker Reaction)
-
In a round-bottom flask protected from light, suspend the dry silver 3,3-dimethylbutanoate (B8739618) (1.0 eq) in dry carbon tetrachloride.
-
Add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise to the suspension with stirring.
-
After the addition is complete, gently reflux the mixture until the evolution of carbon dioxide ceases. The color of bromine should disappear.
-
Cool the reaction mixture and filter off the silver bromide precipitate.
-
Wash the filtrate with a sodium bisulfite solution to remove any unreacted bromine, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation, and then purify the residue by vacuum distillation to obtain this compound.
Expected Yield: Moderate to high. The yield for primary bromides from the Hunsdiecker reaction is generally good.[8]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Overview of synthetic routes to this compound.
Caption: Experimental workflow for Anti-Markovnikov Hydrobromination.
Caption: Experimental workflow for the Hunsdiecker Reaction.
Discussion of Alternative Routes
Free Radical Bromination of 2,2-dimethylbutane
The direct bromination of 2,2-dimethylbutane under UV light or heat proceeds via a free-radical chain mechanism.[4] While this method is straightforward in its setup, it lacks selectivity. The bromine radical can abstract a hydrogen atom from any of the carbon atoms in the molecule, leading to a mixture of monobrominated isomers. The stability of the resulting alkyl radical intermediate dictates the major product (tertiary > secondary > primary). In 2,2-dimethylbutane, there are primary, secondary, and tertiary hydrogens, which will lead to a mixture of this compound, 2-bromo-2,2-dimethylbutane (which would be a misnomer, likely rearrangement would lead to 2-bromo-2,3-dimethylbutane), and 3-bromo-2,2-dimethylbutane. The desired primary bromide is expected to be a minor component of the product mixture, making this route unsuitable for high-yield synthesis.
Conversion of 2,2-dimethyl-1-butanol
The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis, often accomplished with reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). These reactions typically proceed via an SN2 mechanism for primary alcohols. However, 2,2-dimethyl-1-butanol has a neopentyl-like structure, where the carbon atom adjacent to the hydroxyl-bearing carbon is quaternary. This steric hindrance significantly impedes the backside attack required for an SN2 reaction, leading to very slow reaction rates.[4] Alternative conditions that might favor an SN1 mechanism, such as using HBr, are prone to inducing carbocation rearrangements (a 1,2-hydride or 1,2-methyl shift), which would lead to the formation of more stable secondary or tertiary carbocations and subsequently, undesired isomeric bromides.[4] Therefore, achieving a high yield of this compound from the corresponding alcohol is challenging without specialized, and often milder, reaction conditions.
Conclusion
For the high-yield synthesis of this compound, the anti-Markovnikov hydrobromination of 3,3-dimethyl-1-butene is the most effective and recommended method. It offers excellent regioselectivity and high yields. The Hunsdiecker reaction presents a viable alternative, particularly if the corresponding carboxylic acid is readily available. The free radical bromination of 2,2-dimethylbutane and the conversion from 2,2-dimethyl-1-butanol are generally not recommended for obtaining high yields of the desired product due to issues with selectivity and side reactions, respectively. The provided protocols and data will aid researchers in selecting the optimal synthetic route and successfully preparing this compound for their research and development needs.
References
- 1. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 2. rsc.org [rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound|C6H13Br|62168-42-7 [benchchem.com]
- 5. gauthmath.com [gauthmath.com]
- 6. Solved The monobromination products (A-D) formed from the | Chegg.com [chegg.com]
- 7. Optimizing the reaction conditions for the anti-Markovnikov hydrobromination of alkenes. | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 8. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Substitution Reaction of 1-Bromo-2,2-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing a nucleophilic substitution reaction on the sterically hindered primary alkyl halide, 1-bromo-2,2-dimethylbutane. Due to the neopentyl-like structure of this substrate, standard S(_N)2 reactions are exceptionally slow. However, by employing a strong nucleophile in a polar aprotic solvent at elevated temperatures, substitution can be achieved. This guide focuses on the reaction with sodium cyanide as a primary example, leading to the formation of 3,3-dimethylbutyronitrile. An analogous protocol for the synthesis of 1-azido-2,2-dimethylbutane is also presented.
Introduction
This compound presents a significant challenge in synthetic organic chemistry due to the substantial steric hindrance around the reaction center. The presence of a quaternary carbon adjacent to the bromine-bearing carbon effectively shields it from backside attack by a nucleophile, which is the required trajectory for a bimolecular nucleophilic substitution (S(_N)2) reaction. Consequently, S(_N)2 reactions with this substrate are extremely sluggish. Unimolecular nucleophilic substitution (S(_N)1) pathways are also disfavored due to the formation of an unstable primary carbocation. However, if an S(_N)1 reaction were to occur, it would likely be accompanied by a hydride or methyl shift to form a more stable tertiary carbocation, leading to rearranged products.
To achieve a direct substitution product, it is crucial to utilize a strong, non-basic nucleophile in a polar aprotic solvent, which enhances the nucleophile's reactivity. This protocol details the reaction of this compound with sodium cyanide in dimethyl sulfoxide (B87167) (DMSO) to yield 3,3-dimethylbutyronitrile. This reaction is valuable for extending a carbon chain by one carbon. A similar protocol using sodium azide (B81097) is also provided, which is useful for introducing a versatile azide functional group that can be further transformed, for instance, into an amine via reduction or used in click chemistry.
Data Presentation
The following table summarizes the expected reaction parameters and outcomes for the nucleophilic substitution of this compound with sodium cyanide. This data is based on reactions with structurally similar neopentyl halides and serves as a guideline for this challenging substitution.[1]
| Parameter | Value |
| Substrate | This compound |
| Nucleophile | Sodium Cyanide (NaCN) |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Temperature | 90-95 °C |
| Reaction Time | ~66 hours |
| Product | 3,3-Dimethylbutyronitrile |
| Anticipated Yield | 25-30% conversion |
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethylbutyronitrile via Nucleophilic Substitution
This protocol describes the reaction of this compound with sodium cyanide in DMSO.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous DMSO to the flask. To this solution, add sodium cyanide (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 90-95 °C with vigorous stirring.
-
Monitoring: The reaction is expected to be slow and may require around 66 hours to proceed to a reasonable conversion.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
After the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to obtain pure 3,3-dimethylbutyronitrile.
-
Protocol 2: Synthesis of 1-Azido-2,2-dimethylbutane (Analogous Procedure)
This protocol outlines a similar procedure for the synthesis of 1-azido-2,2-dimethylbutane using sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.
-
Reagent Addition: Add sodium azide (1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 70-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Due to the steric hindrance of the substrate, an extended reaction time (24-72 hours) may be necessary.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 times).
-
-
Purification:
-
Combine the organic extracts and wash them successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Carefully remove the solvent by rotary evaporation (Note: low molecular weight azides can be explosive, handle with care and use appropriate safety precautions).
-
The crude product can be purified by vacuum distillation.
-
Mandatory Visualization
Caption: Workflow for the substitution reaction of this compound.
References
Application Notes and Protocols for 1-Bromo-2,2-dimethylbutane in Undergraduate Organic Chemistry Labs
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1-Bromo-2,2-dimethylbutane is a sterically hindered primary alkyl halide that serves as an excellent substrate for investigating the interplay between substitution (S(_{N})2) and elimination (E2) reactions in the undergraduate organic chemistry laboratory. Its unique structure, featuring a neopentyl-like arrangement, provides a valuable case study for exploring the effects of steric hindrance on reaction rates and pathways. These application notes provide detailed protocols for comparative studies of its reactivity and highlight its utility in teaching fundamental concepts of reaction mechanisms.
Physical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound and its potential products is crucial for successful experimentation and analysis.
Table 1: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n(_{D})) |
| This compound | C({6})H({13})Br | 165.07 | 147-148 | 1.167 | 1.445 |
| 1-Iodo-2,2-dimethylbutane | C({6})H({13})I | 212.07 | 175-177 | 1.452 | 1.492 |
| 2,2-Dimethyl-1-butene | C({6})H({12}) | 84.16 | 41 | 0.653 | 1.378 |
Table 2: Spectroscopic Data
| Compound |
|
| Key IR Absorptions (cm
|
| This compound | 3.30 (s, 2H), 1.60 (q, 2H), 1.05 (s, 6H), 0.90 (t, 3H) | 45.2, 38.5, 33.1, 25.9, 8.6 | 2960, 1465, 1220, 650 |
| 1-Iodo-2,2-dimethylbutane | 3.15 (s, 2H), 1.62 (q, 2H), 1.03 (s, 6H), 0.88 (t, 3H) | 45.0, 38.8, 26.1, 18.5, 8.7 | 2955, 1460, 1215, 590 |
| 2,2-Dimethyl-1-butene | 5.75 (dd, 1H), 4.85 (d, 1H), 4.80 (d, 1H), 1.95 (q, 2H), 1.00 (s, 6H), 0.95 (t, 3H) | 157.5, 108.2, 36.4, 31.2, 29.8, 12.5 | 3080, 1640, 910 |
Experimental Protocols
The following protocols are designed for a typical undergraduate organic chemistry laboratory setting.
Experiment 1: Comparative S(_{N})2 Reactivity of Primary Alkyl Halides
Objective: To qualitatively compare the rate of S(_{N})2 reaction of this compound with a less sterically hindered primary alkyl halide, 1-bromobutane (B133212).
Materials:
-
This compound
-
1-Bromobutane
-
15% Sodium iodide in acetone (B3395972) solution
-
Test tubes and rack
-
Pipettes
-
Stopwatch
Procedure:
-
Label two clean, dry test tubes.
-
To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
To the first test tube, add 5 drops of 1-bromobutane.
-
To the second test tube, add 5 drops of this compound.
-
Start the stopwatch immediately after the addition of the alkyl halides.
-
Gently shake both test tubes and observe for the formation of a white precipitate (sodium bromide).
-
Record the time it takes for the precipitate to appear in each test tube. If no reaction is observed after 30 minutes at room temperature, the test tube can be gently warmed in a water bath (around 50 °C) and observed for any changes.
Expected Results: A precipitate of sodium bromide will form much more rapidly in the test tube containing 1-bromobutane compared to this compound.[1][2] This is due to the significant steric hindrance around the α-carbon in this compound, which impedes the backside attack of the iodide nucleophile.[3][4]
Table 3: Expected Qualitative S(_{N})2 Reactivity
| Alkyl Halide | Observation (Room Temp.) | Approximate Time for Precipitate |
| 1-Bromobutane | Rapid formation of white precipitate | < 5 minutes |
| This compound | Very slow or no precipitate formation | > 30 minutes (may require gentle heating) |
Experiment 2: Competition between S(_{N})2 and E2 Reactions
Objective: To investigate the competition between substitution and elimination pathways for this compound upon reaction with a strong, non-bulky base.
Materials:
-
This compound
-
Sodium ethoxide in ethanol (B145695) (0.5 M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Apparatus for simple distillation
-
Gas chromatograph (GC) or NMR spectrometer for product analysis
Procedure:
-
In a 50 mL round-bottom flask, place 10 mL of the 0.5 M sodium ethoxide in ethanol solution.
-
Add 1.65 g (0.01 mol) of this compound to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with two 15 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 20 mL of water, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried solution and remove the solvent by simple distillation.
-
Analyze the product mixture by gas chromatography or
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
H NMR to determine the ratio of the S({N})2 product (1-ethoxy-2,2-dimethylbutane) to the E2 product (2,2-dimethyl-1-butene).1
Expected Results: Due to the steric hindrance of this compound, the E2 elimination reaction will be a significant competing pathway, even with a non-bulky base like ethoxide. The product mixture is expected to contain a substantial amount of the alkene.
Table 4: Hypothetical Product Distribution for S(_{N})2/E2 Competition
| Product | Structure | Approximate Yield (%) |
| 1-Ethoxy-2,2-dimethylbutane (S({N})2) | CH({3})CH({2})C(CH({3}))({2})CH({2})OCH({2})CH({3}) | 30-40% |
| 2,2-Dimethyl-1-butene (E2) | CH({3})CH({2})C(CH({3}))({2})CH=CH(_{2}) | 60-70% |
Reaction Pathways and Mechanisms
Visualizing the reaction pathways is essential for understanding the underlying principles of steric hindrance and reaction mechanism competition.
Caption: S(_{N})2 reaction pathway for this compound.
Caption: E2 reaction pathway for this compound.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is a skin and eye irritant.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn at all times. All waste materials should be disposed of in designated hazardous waste containers.
Conclusion
The use of this compound in undergraduate organic chemistry labs provides a practical and insightful platform for teaching fundamental concepts of reaction mechanisms. The stark difference in its S({N})2 reactivity compared to less hindered primary alkyl halides offers a memorable demonstration of steric effects. Furthermore, the competition between S({N})2 and E2 pathways allows for a quantitative investigation of factors that influence reaction outcomes, thereby enhancing students' understanding of organic synthesis and reactivity.
References
Troubleshooting & Optimization
Overcoming low yield in the synthesis of 1-Bromo-2,2-dimethylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low yields in the synthesis of 1-Bromo-2,2-dimethylbutane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes.
Issue 1: Low yield and formation of isomeric byproducts when starting from 2,2-dimethyl-1-butanol.
-
Question: I am attempting to synthesize this compound by reacting 2,2-dimethyl-1-butanol with hydrobromic acid (HBr), but my yield is very low, and I am isolating a significant amount of a rearranged product, 2-Bromo-2,3-dimethylbutane. Why is this happening and how can I prevent it?
-
Answer: This is a common problem due to the inherent mechanism of the reaction. The reaction of primary alcohols like 2,2-dimethyl-1-butanol with HBr can proceed via an SN1-like mechanism. This involves the formation of a primary carbocation after the protonated hydroxyl group leaves as water. This primary carbocation is highly unstable and will readily undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Nucleophilic attack by the bromide ion on this rearranged carbocation leads to the formation of the undesired isomeric product, 2-Bromo-2,3-dimethylbutane, thus significantly lowering the yield of the target molecule.[1][2]
Troubleshooting Steps:
-
Reagent Choice: Avoid using strong acids like HBr that favor carbocation formation. Consider using reagents that promote an SN2 reaction, which avoids carbocation intermediates. Reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are often used to convert primary alcohols to alkyl bromides with minimal rearrangement.
-
Reaction Conditions: If using HBr is unavoidable, employing lower temperatures may slightly disfavor the rearrangement, but it is unlikely to eliminate it completely.
-
Alternative Synthetic Route: The most effective solution is to choose a different synthetic pathway that avoids the formation of a primary carbocation adjacent to a quaternary center. The anti-Markovnikov hydrobromination of 3,3-dimethyl-1-butene (B1661986) is a highly recommended alternative.
-
Issue 2: Low yield in the anti-Markovnikov hydrobromination of 3,3-dimethyl-1-butene.
-
Question: I am trying to synthesize this compound via the anti-Markovnikov addition of HBr to 3,3-dimethyl-1-butene in the presence of a radical initiator, but my yields are inconsistent. What factors could be affecting the reaction?
-
Answer: The anti-Markovnikov hydrobromination is a free-radical chain reaction, and its success is highly dependent on the reaction conditions.[3][4][5][6][7] Low yields can often be attributed to inefficient radical initiation, premature termination of the radical chain, or competing side reactions.
Troubleshooting Steps:
-
Radical Initiator: Ensure you are using a suitable radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), and that it is fresh. Peroxides can degrade over time. The reaction should be initiated by heat or UV light.
-
Oxygen Inhibition: The presence of oxygen can inhibit the radical chain reaction. It is crucial to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Alkene: Ensure the starting alkene, 3,3-dimethyl-1-butene, is pure and free from any inhibitors that might quench the radical reaction.
-
HBr Source: Use a reliable source of HBr. Anhydrous HBr gas or a solution of HBr in a non-polar solvent is typically used.
-
Reaction Time and Temperature: The reaction time and temperature may need to be optimized. The reaction is often carried out at or below room temperature to favor the desired radical pathway.
-
Issue 3: Mixture of products from free-radical bromination of 2,2-dimethylbutane (B166423).
-
Question: I attempted to synthesize this compound by the free-radical bromination of 2,2-dimethylbutane, but I obtained a complex mixture of brominated isomers that are difficult to separate. How can I improve the selectivity?
-
Answer: Free-radical bromination of alkanes is often not very selective.[8][9] The bromine radical can abstract a hydrogen atom from different positions on the alkane, leading to a mixture of constitutional isomers. In the case of 2,2-dimethylbutane, abstraction of a primary, secondary, or tertiary hydrogen can occur, resulting in a mixture of this compound, 3-bromo-2,2-dimethylbutane, and 2-bromo-2,3-dimethylbutane. While bromination is generally more selective than chlorination, achieving high regioselectivity for a specific primary bromide in a molecule with multiple types of C-H bonds is challenging.[10][11]
Troubleshooting Steps:
-
Control Stoichiometry: Using a large excess of the alkane can favor monobromination over polybromination, but it will not solve the issue of regioselectivity.
-
Alternative Methods: Due to the inherent lack of selectivity, this method is generally not recommended for the specific synthesis of this compound if high purity is required. The anti-Markovnikov addition to the corresponding alkene is a much more regioselective approach.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable method for synthesizing this compound with high yield and purity?
-
Q2: Can I use N-Bromosuccinimide (NBS) for the synthesis?
-
A2: N-Bromosuccinimide (NBS) is typically used for allylic or benzylic bromination. While it can be used for the bromination of alkanes under certain conditions, controlling the regioselectivity to favor this compound would still be a significant challenge.
-
-
Q3: How can I purify the crude this compound?
-
A3: Fractional distillation is a common and effective method for purifying the final product, especially for separating it from any remaining starting materials or lower-boiling byproducts.[12] If distillation is not sufficient to separate isomeric byproducts, column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexanes) may be necessary.
-
-
Q4: What are the expected spectroscopic signatures for this compound?
-
A4: In the ¹H NMR spectrum, you would expect to see a singlet for the two methyl groups at the C2 position, a triplet for the methyl group of the ethyl chain, a quartet for the methylene (B1212753) group of the ethyl chain, and a singlet for the methylene group attached to the bromine. In the mass spectrum, a characteristic isotopic pattern for bromine (two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments) should be observed.[12]
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthesis Route | Starting Material | Key Reagents | Major Potential Issues | Typical Yield Range |
| Substitution Reaction | 2,2-dimethyl-1-butanol | HBr | Carbocation rearrangement leading to isomeric byproducts.[1][2] | Low to moderate |
| Anti-Markovnikov Addition | 3,3-dimethyl-1-butene | HBr, Peroxide/UV light | Sensitive to reaction conditions (oxygen, initiator quality).[3][4][5] | Good to high |
| Free-Radical Bromination | 2,2-dimethylbutane | Br₂, UV light | Lack of regioselectivity, formation of multiple isomers.[8][9] | Low (for the desired isomer) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Anti-Markovnikov Hydrobromination of 3,3-dimethyl-1-butene
-
Materials:
-
3,3-dimethyl-1-butene
-
Hydrobromic acid (48% in acetic acid or anhydrous)
-
Benzoyl peroxide (or other suitable radical initiator)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3-dimethyl-1-butene in anhydrous diethyl ether under an inert atmosphere.
-
Add a catalytic amount of benzoyl peroxide.
-
Cool the mixture in an ice bath.
-
Slowly add hydrobromic acid dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC.
-
Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. Solved 26. The reaction of 2,2-dimethyl-1-propanol with HBr | Chegg.com [chegg.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solved When 2,2-dimethylbutane is subjected to free radical | Chegg.com [chegg.com]
- 9. brainly.com [brainly.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. (PDF) Regioselectivity in Free Radical Bromination of [research.amanote.com]
- 12. benchchem.com [benchchem.com]
Preventing carbocation rearrangement in reactions with 1-Bromo-2,2-dimethylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-2,2-dimethylbutane. The primary focus is on preventing carbocation rearrangements to achieve desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to achieve a direct substitution of the bromine on this compound without rearrangement?
A1: The structure of this compound, a neopentyl-type halide, is the primary reason for the difficulty in achieving direct substitution. The carbon atom bonded to the bromine is sterically hindered by a bulky tertiary butyl group. This steric hindrance significantly slows down the rate of bimolecular nucleophilic substitution (SN2) reactions, which would yield the direct substitution product.[1][2][3] Unimolecular substitution (SN1) reactions, on the other hand, proceed through a primary carbocation intermediate. This primary carbocation is highly unstable and rapidly undergoes a 1,2-methyl shift to form a more stable tertiary carbocation, leading to a rearranged product.[4][5][6]
Q2: What is a carbocation rearrangement and why does it occur so readily with this substrate?
A2: A carbocation rearrangement is a process in which the carbocation intermediate of a reaction rearranges into a more stable carbocation.[7][8] In the case of this compound, an SN1 or E1 reaction would initially form a primary carbocation. This species is highly unstable.[5] To gain stability, a methyl group from the adjacent quaternary carbon shifts with its pair of bonding electrons to the positively charged carbon. This "1,2-methyl shift" transforms the unstable primary carbocation into a much more stable tertiary carbocation, which then reacts with the nucleophile or base to form the final, rearranged product.[9][10]
Q3: Is it possible to favor the SN2 pathway to obtain the unrearranged substitution product?
A3: While challenging due to significant steric hindrance, favoring the SN2 pathway is the most viable strategy to obtain the unrearranged substitution product. This requires careful selection of reagents and reaction conditions to maximize the rate of the SN2 reaction while minimizing competing SN1, E1, and E2 pathways. Key factors include using a strong, non-basic nucleophile, a polar aprotic solvent, and maintaining a low reaction temperature.[11]
Q4: Under what conditions will elimination (E2) be the major pathway?
A4: The E2 pathway will be favored by the use of a strong, sterically hindered base.[11] The bulky base will have difficulty acting as a nucleophile at the sterically hindered carbon center, and will instead preferentially abstract a proton from a beta-carbon, leading to the formation of an alkene. High temperatures also tend to favor elimination reactions over substitution reactions.[11][12]
Troubleshooting Guides
Issue 1: Formation of a Rearranged Substitution Product
Symptom: You are attempting a substitution reaction with this compound and the major product isolated is 2-substituted-2,3-dimethylbutane instead of the expected 1-substituted-2,2-dimethylbutane.
Cause: The reaction conditions are favoring an SN1 pathway, which proceeds through a carbocation that undergoes a 1,2-methyl shift.
Solution: To prevent the formation of the rearranged product, you must employ conditions that favor the SN2 mechanism and avoid the formation of a carbocation.
Experimental Protocol: Promoting the SN2 Pathway
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Use a strong, non-basic nucleophile (e.g., NaN₃, NaCN, RSNa). | Strong nucleophiles are required for the slow SN2 reaction. Non-basic nucleophiles will minimize the competing E2 elimination pathway.[11] |
| Solvent | Use a polar aprotic solvent (e.g., DMSO, DMF, acetone). | Polar aprotic solvents stabilize the transition state of an SN2 reaction and do not promote the formation of carbocations. |
| Temperature | Maintain a low to moderate temperature (e.g., 25-50 °C). | Higher temperatures favor SN1/E1 and E2 pathways. Since the SN2 reaction is slow, a longer reaction time at a lower temperature is preferable.[11] |
| Concentration | Use a high concentration of the nucleophile. | The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. |
Issue 2: High Yield of Elimination Product (Alkene)
Symptom: Your substitution reaction is yielding a significant amount of 2,2-dimethyl-1-butene or other isomeric alkenes.
Cause: The reaction conditions are favoring the E2 elimination pathway. This is often due to the use of a basic nucleophile or high reaction temperatures.
Solution: To minimize the formation of elimination byproducts, you should use a nucleophile with low basicity and control the reaction temperature.
Experimental Protocol: Minimizing E2 Elimination
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Select a nucleophile that is a weak base (e.g., N₃⁻, CN⁻, I⁻). | Strongly basic nucleophiles (e.g., RO⁻, OH⁻) will promote the E2 pathway. |
| Base (if elimination is desired) | Use a strong, non-bulky base for Zaitsev elimination or a bulky base (e.g., potassium tert-butoxide) for Hofmann elimination. | This allows for control over the regioselectivity of the elimination if an alkene is the desired product.[12] |
| Temperature | Keep the reaction temperature as low as possible while still allowing the substitution reaction to proceed at a reasonable rate. | Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[11] |
Reaction Pathways Overview
The following diagrams illustrate the competing reaction pathways for this compound.
Caption: Competing reaction pathways for this compound.
Logical Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting undesired reaction outcomes.
References
- 1. a. Explain why 1-bromo-2,2-dimethylpropane has difficulty undergo... | Study Prep in Pearson+ [pearson.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Rearrangement Reactions with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 11. benchchem.com [benchchem.com]
- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
Optimizing reaction conditions to favor substitution over elimination for 1-Bromo-2,2-dimethylbutane
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with substitution reactions involving 1-Bromo-2,2-dimethylbutane. The primary focus is on optimizing conditions to favor the desired substitution (Sₙ2) product over the competing elimination (E2) byproduct.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a significant amount of the elimination byproduct, 3,3-dimethyl-1-butene, in my reaction?
A1: The formation of an alkene byproduct occurs through an E2 elimination pathway, which is a common competitor to the Sₙ2 substitution reaction. Although this compound is a primary alkyl halide, which typically favors Sₙ2, the substrate possesses significant steric hindrance.[1] The electrophilic carbon (C1) is adjacent to a quaternary carbon (C2), which is bonded to two methyl groups and an ethyl group. This steric bulk physically impedes the backside attack required for an Sₙ2 reaction, making the reaction unusually slow for a primary halide.[1][2][3][4][5] This hindrance allows the competing E2 pathway to become more significant, especially if reaction conditions are not carefully controlled.[1][6]
Q2: What is the primary challenge when performing an Sₙ2 reaction on this compound?
A2: The principal challenge is overcoming the profound steric hindrance. The bulky neopentyl-like structure shields the electrophilic carbon from the nucleophile's approach.[2][7][8] Consequently, Sₙ2 reactions on this substrate are exceptionally slow.[7][9][10][11] Any experimental factor that can also promote elimination, such as a strongly basic nucleophile or high temperature, will favor the E2 pathway.[1][12]
Q3: How should I select a nucleophile to maximize the substitution product?
A3: The ideal nucleophile for this substrate is one that is strong but weakly basic .[1] Strongly basic nucleophiles (e.g., hydroxides, alkoxides like ethoxide or tert-butoxide) will preferentially act as a base, abstracting a proton from the β-carbon and leading to a higher yield of the elimination product.[13][14] Excellent choices are nucleophiles where the negative charge is stabilized, reducing basicity while maintaining high nucleophilicity.
-
Recommended Nucleophiles: Sodium azide (B81097) (NaN₃), sodium cyanide (NaCN), sodium thiocyanate (B1210189) (NaSCN).[1][3][15] These provide strong, non-basic anions that favor the Sₙ2 pathway.
Q4: What is the optimal solvent for this reaction?
A4: Polar aprotic solvents are strongly recommended.[16][17][18] These solvents (e.g., DMSO, DMF, acetone) are polar enough to dissolve the nucleophilic salt but do not form strong hydrogen bonds with the anionic nucleophile.[18] This leaves the nucleophile "naked" and more reactive, which is crucial for accelerating the sterically hindered Sₙ2 reaction.[1][19] Conversely, polar protic solvents (e.g., water, ethanol, methanol) should be avoided as they form a "solvent cage" around the nucleophile through hydrogen bonding, stabilizing it and reducing its nucleophilicity, which in turn favors the competing E2 reaction.[1][16][20]
Q5: My reaction is proceeding very slowly, even after 24 hours. Is this expected?
A5: Yes, this is entirely expected. Due to the severe steric hindrance of the neopentyl-like group, the Sₙ2 reaction rate for this compound is inherently very slow.[1][9][21] Reactions may require extended periods (e.g., 24-72 hours) to reach completion. It is critical to monitor the reaction's progress using methods like TLC or GC-MS rather than assuming it is complete after a standard timeframe. Do not increase the temperature to speed up the reaction, as this will disproportionately favor the elimination byproduct.[1][12][22]
Troubleshooting Guide
| Symptom | Probable Cause | Recommended Solution |
| High percentage of elimination product | 1. The nucleophile is too basic (e.g., NaOH, KOtBu).[13] 2. The reaction temperature is too high.[12][22] 3. A protic solvent was used (e.g., ethanol).[1] | 1. Switch to a strong, non-basic nucleophile like sodium azide (NaN₃) or sodium cyanide (NaCN).[1] 2. Run the reaction at a lower temperature (room temperature or below) for a longer duration.[1] 3. Use an anhydrous polar aprotic solvent such as DMSO or DMF.[18] |
| Low or no conversion of starting material | 1. Reaction time is insufficient.[9] 2. The temperature is too low for the slow reaction. 3. Poor quality or wet reagents/solvent. | 1. Allow the reaction to run for a longer period (monitor by TLC/GC).[1] 2. While avoiding high heat, a modest increase to 40-50°C can sometimes be tolerated, but must be optimized carefully. Room temperature is the safest starting point. 3. Use freshly dried, anhydrous solvents and high-purity reagents. |
| Formation of multiple unexpected products | 1. The substrate may be undergoing rearrangement under Sₙ1/E1 conditions. 2. The starting material is impure. | 1. Sₙ1/E1 pathways are unlikely with a strong nucleophile but could occur with a weak one and heat. Ensure conditions strongly favor the bimolecular (Sₙ2/E2) pathway by using a high concentration of a strong nucleophile.[10] 2. Verify the purity of the this compound starting material via NMR or GC-MS. |
Data Presentation
Table 1: Influence of Nucleophile/Base on Expected Major Product
| Nucleophile/Base | Type | Expected Major Product | Rationale |
| NaN₃ | Strong Nucleophile / Weak Base | Substitution (Sₙ2) | High nucleophilicity and low basicity strongly favor substitution.[1] |
| NaCN | Strong Nucleophile / Weak Base | Substitution (Sₙ2) | An excellent nucleophile that is not basic enough to promote significant elimination.[1][15] |
| CH₃COONa | Moderate Nucleophile / Weak Base | Substitution (Sₙ2) | A good nucleophile for Sₙ2, though the reaction will be slow. |
| NaOCH₂CH₃ | Strong Nucleophile / Strong Base | Elimination (E2) | A strong base that will preferentially abstract a proton, leading to elimination.[13][14] |
| KOC(CH₃)₃ | Weak Nucleophile / Strong, Bulky Base | Elimination (E2) | A sterically hindered, strong base that is highly selective for elimination.[12][13] |
Table 2: Effect of Solvent and Temperature on Sₙ2 vs. E2 Competition
| Solvent | Type | Temperature | Favored Pathway | Rationale |
| DMSO, DMF | Polar Aprotic | Low (e.g., 25°C) | Sₙ2 | Solvates the cation, leaving a highly reactive "naked" nucleophile that promotes the slow Sₙ2 reaction.[1][18] |
| Acetone | Polar Aprotic | Low (e.g., 25°C) | Sₙ2 | A good choice for Sₙ2, though generally less polar than DMSO or DMF.[16] |
| Ethanol | Polar Protic | Low (e.g., 25°C) | E2 > Sₙ2 | Solvates and deactivates the nucleophile through hydrogen bonding, hindering the Sₙ2 pathway.[1] |
| DMSO, DMF | High (e.g., 80°C) | E2 | Higher temperatures provide the activation energy for elimination and are entropically favored, making the E2 pathway dominant.[1][12][22] |
Experimental Protocol: General Procedure for Substitution
This protocol provides a general methodology for reacting this compound with a non-basic nucleophile to favor the Sₙ2 product.
1. Reagent Preparation:
- In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of this compound in an anhydrous polar aprotic solvent (e.g., DMF or DMSO, approx. 0.1-0.5 M concentration).
- Add 1.2 to 1.5 equivalents of a non-basic, strong nucleophile (e.g., sodium azide, NaN₃).
2. Reaction Conditions:
- Stir the mixture at room temperature (approx. 25°C).
- Due to significant steric hindrance, the reaction is expected to be slow.[3][9]
3. Monitoring:
- Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. This may take 24-72 hours.[1]
4. Workup:
- Upon completion, quench the reaction by pouring the mixture into water.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
- Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
- Purify the crude product using flash column chromatography or distillation as appropriate for the specific product's properties.
Visualizations
Caption: Troubleshooting workflow for optimizing Sₙ2 reaction conditions.
Caption: Key factors influencing the competition between Sₙ2 and E2 pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. shaalaa.com [shaalaa.com]
- 6. m.youtube.com [m.youtube.com]
- 7. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 8. a. Explain why 1-bromo-2,2-dimethylpropane has difficulty undergo... | Study Prep in Pearson+ [pearson.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
- 11. gauthmath.com [gauthmath.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. SN2 vs E2 [chemistrysteps.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 18. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 1-Bromo-2,2-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of 1-Bromo-2,2-dimethylbutane. Due to its neopentyl-like structure, this compound is prone to rearrangement and the formation of other byproducts during synthesis, making purification a critical and often challenging step.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: My purified product contains a significant amount of an isomeric impurity.
Symptoms:
-
GC-MS analysis shows a peak with a very similar retention time to the product peak, and a mass spectrum with the same molecular ion (m/z 164/166).
-
¹H NMR spectrum shows complex multiplets in the alkyl region that are difficult to assign to the desired product alone.
-
The boiling point of the collected fraction is very close to the expected boiling point of this compound.
Probable Cause: The most common isomeric impurity is 2-bromo-2,3-dimethylbutane , which is formed through a carbocation rearrangement (a 1,2-hydride shift) during synthesis from 2,2-dimethylbutan-1-ol (B72336), especially when using protic acids like HBr.[1] This rearranged isomer has a boiling point very close to that of the desired product, making separation by standard distillation difficult.
Solution:
High-Efficiency Fractional Distillation: Standard distillation is often insufficient to separate these close-boiling isomers. A high-efficiency fractional distillation column (e.g., a Vigreux or packed column) is necessary.
-
Experimental Protocol: High-Efficiency Fractional Distillation
-
Apparatus: Assemble a fractional distillation apparatus with a long, well-insulated Vigreux or packed column. The efficiency of the separation is directly related to the number of theoretical plates in the column.
-
Heating: Use a heating mantle with a stirrer to ensure smooth boiling. Add boiling chips to the distillation flask.
-
Distillation Rate: Heat the mixture slowly to establish a gradual temperature gradient in the column. A slow distillation rate of approximately 1-2 drops per second is crucial for achieving good separation.
-
Fraction Collection: Monitor the head temperature closely. Collect a forerun fraction, which will likely contain any lower-boiling impurities. Carefully collect fractions as the temperature approaches the boiling point of this compound (~147°C). The temperature should remain stable during the collection of the pure fraction.
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity.
-
Preparative Gas Chromatography (Prep-GC): For very difficult separations or to obtain a highly pure sample for analytical standard purposes, preparative GC can be employed. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.
Column Chromatography: While challenging due to the similar polarity of the isomers, column chromatography with a non-polar eluent system can be attempted.
-
Experimental Protocol: Column Chromatography
-
Stationary Phase: Use silica (B1680970) gel as the stationary phase.
-
Eluent System: Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a small amount of a slightly more polar solvent like dichloromethane (B109758) or diethyl ether. The optimal solvent system should be determined by thin-layer chromatography (TLC) first, aiming for a slight difference in the Rf values of the two isomers.
-
Elution: Elute the column slowly and collect small fractions.
-
Analysis: Analyze the fractions by TLC or GC-MS to identify the pure fractions.
-
Problem 2: My product is contaminated with a lower-boiling impurity.
Symptoms:
-
GC-MS analysis shows a peak with a significantly lower retention time than the product.
-
¹H NMR spectrum may show signals in the olefinic region (around 4.5-6.0 ppm).
Probable Cause: This is likely an elimination byproduct , such as 2,2-dimethyl-1-butene or 2,3-dimethyl-1-butene , formed during the synthesis. These alkenes have significantly lower boiling points than the desired alkyl halide.
Solution:
Simple or Fractional Distillation: A standard simple or fractional distillation is usually effective in removing these more volatile impurities. The alkene will distill first, and the head temperature will then rise to the boiling point of the desired product.
Problem 3: My product is contaminated with a higher-boiling impurity.
Symptoms:
-
GC-MS analysis shows a peak with a higher retention time than the product.
-
¹H NMR spectrum may show a broad singlet that disappears upon a D₂O shake, indicative of a hydroxyl group.
Probable Cause: This is likely unreacted 2,2-dimethylbutan-1-ol . The starting alcohol has a higher boiling point than the corresponding alkyl bromide due to hydrogen bonding.
Solution:
Aqueous Workup and Distillation:
-
Washing: Before distillation, wash the crude product with water to remove any unreacted water-soluble starting materials or reagents. A subsequent wash with a saturated sodium bicarbonate solution can neutralize any remaining acid, followed by a brine wash.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: Perform a simple or fractional distillation. The unreacted alcohol will remain in the distillation flask as the lower-boiling this compound distills over.
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling points of this compound and its common impurities?
A1: The boiling points of the target compound and its potential impurities are crucial for planning the purification strategy.
| Compound | Structure | Boiling Point (°C) |
| This compound | CH₃CH₂C(CH₃)₂CH₂Br | ~147.3 [1] |
| 2-bromo-2,3-dimethylbutane | CH₃CH(Br)C(CH₃)₂CH₃ | ~147[2] |
| 2,2-dimethyl-1-butene | CH₂=C(CH₃)C(CH₃)₂H | ~78 |
| 2,3-dimethyl-1-butene | CH₂=C(CH₃)CH(CH₃)₂ | 56 |
| 2,2-dimethylbutan-1-ol | CH₃CH₂C(CH₃)₂CH₂OH | ~137 |
Q2: How can I use ¹H and ¹³C NMR to identify impurities in my this compound sample?
A2: NMR spectroscopy is a powerful tool for identifying the main product and its common impurities.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | Singlet for the two methyl groups, triplet for the methylene (B1212753) group adjacent to the bromine, quartet for the other methylene group, and a triplet for the terminal methyl group. | Distinct signals for the five different carbon environments. The carbon attached to bromine will be significantly downfield. |
| 2-bromo-2,3-dimethylbutane | Complex multiplets in the alkyl region due to the chiral center. A doublet for one of the methyl groups and a singlet for the two methyl groups on the tertiary carbon. | Six distinct signals are expected due to the lack of symmetry. The carbon attached to bromine will be the most downfield. |
| 2,2-dimethyl-1-butene | Signals in the vinylic region (~4.5-5.0 ppm) for the =CH₂ protons. | Two signals in the olefinic region (~110-150 ppm). |
| 2,2-dimethylbutan-1-ol | A broad singlet for the -OH proton (disappears with D₂O), and signals for the alkyl protons. | The carbon attached to the hydroxyl group will be in the 60-70 ppm range. |
Q3: What are the characteristic GC-MS fragmentation patterns for this compound and its rearrangement isomer?
A3: Mass spectrometry can help distinguish between the isomers, although their spectra might be similar. The presence of bromine is indicated by the characteristic M+ and M+2 isotope pattern with a roughly 1:1 ratio.
-
This compound: Expect a molecular ion peak at m/z 164/166. A significant fragment will be the loss of the bromine atom (M-79 and M-81) to give a peak at m/z 85. Fragmentation of the neopentyl group is also likely.
-
2-bromo-2,3-dimethylbutane: A molecular ion peak at m/z 164/166 will also be present. The fragmentation pattern may differ in the relative intensities of the fragment ions due to the different substitution pattern. The loss of bromine will also lead to a fragment at m/z 85. The base peak is likely to be different from that of the primary bromide.
Q4: What is the best synthetic route to minimize the formation of impurities?
A4: To minimize rearrangement, it is best to avoid reaction conditions that favor the formation of carbocations. Using phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) to convert 2,2-dimethylbutan-1-ol to the corresponding bromide generally proceeds via an SN2 mechanism, which is less prone to rearrangements compared to the SN1 pathway that can occur with HBr.[3] Radical bromination of 2,2-dimethylbutane (B166423) is another option but can lead to a mixture of mono-brominated isomers, which also presents a purification challenge.
Experimental Workflows and Logical Relationships
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for impurity identification and removal.
References
Why does 1-Bromo-2,2-dimethylbutane undergo slow SN2 reactions?
Technical Support Center: Nucleophilic Substitution Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the reactivity of sterically hindered substrates in SN2 reactions, with a specific focus on 1-bromo-2,2-dimethylbutane.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit a slow rate of reaction in an SN2 mechanism?
A1: The slow SN2 reaction rate of this compound is primarily due to significant steric hindrance . Although it is a primary alkyl halide, the carbon atom adjacent to the electrophilic carbon (the β-carbon) is a quaternary carbon, featuring a bulky tert-butyl group. This structure, often referred to as a "neopentyl-like" structure, physically obstructs the required "backside attack" of the nucleophile.[1][2] For an SN2 reaction to occur, the nucleophile must approach the electrophilic carbon from the side opposite the leaving group (the bromide ion).[1] The large tert-butyl group effectively shields this pathway, increasing the activation energy of the transition state and dramatically slowing down the reaction rate.[1][3]
Q2: this compound is a primary alkyl halide. Shouldn't it favor a rapid SN2 reaction?
A2: While it is true that primary alkyl halides generally react fastest in SN2 reactions, this compound is a well-known exception.[4] The general reactivity order (methyl > primary > secondary > tertiary) is based on the steric bulk directly attached to the electrophilic carbon (the α-carbon).[5] However, significant steric hindrance on the adjacent β-carbon can also have a profound inhibitory effect.[6] In this case, the extreme bulk of the tert-butyl group at the β-position is the dominant factor, making the substrate practically inert to SN2 reactions under standard conditions.[4][6] Studies have shown that neopentyl halides can react up to 100,000 times slower than a simple primary halide like 1-bromopropane.[1]
Q3: If SN2 is disfavored, what other reaction pathways are possible for this compound?
A3: Given the difficulty of the SN2 pathway, other mechanisms may compete, though they also face challenges:
-
SN1 Reaction: This pathway is also highly unfavorable because it would require the formation of a primary carbocation after the bromide leaves.[7][8] Primary carbocations are very unstable and thus difficult to form, making the SN1 route energetically costly.[7]
-
E2 Elimination: This pathway can compete with SN2, especially when a strong, sterically hindered base is used at higher temperatures.[2][4] The base would abstract a proton from the carbon adjacent to the one bearing the bromine. However, the steric hindrance can also impede the approach of the base.
-
Rearrangement: While an SN1 reaction is unlikely, if a carbocation were to form, it could potentially rearrange to a more stable tertiary carbocation. However, the initial formation of the unstable primary carbocation remains a significant barrier.[9]
Troubleshooting Guide: Slow or Unsuccessful SN2 Reactions
Issue: My SN2 reaction using this compound (or a similar neopentyl-like substrate) is extremely slow, incomplete, or yields primarily elimination byproducts.
| Possible Cause | Explanation | Recommended Solution |
| Severe Steric Hindrance | The neopentyl-like structure of the substrate is inherently resistant to the backside attack required for an SN2 mechanism.[2] This is the most common reason for failure. | Consider if an alternative, less-hindered substrate could be used to synthesize the target molecule. If the substrate cannot be changed, be prepared for very long reaction times (12-48 hours or more) and potentially low yields.[2] |
| Inappropriate Nucleophile | Using a strong, bulky base (e.g., potassium tert-butoxide) will favor the competing E2 elimination pathway over SN2 substitution.[4] | To maximize the SN2 product, select a nucleophile that is a strong nucleophile but a weak base (e.g., azide, cyanide, or iodide ions).[2][10] Avoid bulky nucleophiles which would worsen the steric problem.[2] |
| Incorrect Solvent Choice | Polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile through hydrogen bonding, forming a "solvent cage" that reduces its reactivity and slows the SN2 reaction.[3][11] | Use a polar aprotic solvent such as DMSO, DMF, or acetone (B3395972).[2][12] These solvents solvate the accompanying cation but leave the nucleophile "naked" and highly reactive, which helps to promote the SN2 pathway.[2] |
| High Reaction Temperature | Higher temperatures tend to favor elimination (E2) over substitution (SN2).[2] | Conduct the reaction at a lower temperature (e.g., room temperature or below). While this will slow down the already slow SN2 reaction, it will disproportionately disfavor the E2 pathway, potentially improving the product ratio.[2] |
Quantitative Data: Effect of Steric Hindrance on SN2 Reaction Rates
The table below illustrates the dramatic effect of increasing steric bulk on the relative rate of an SN2 reaction. Note the profound decrease in reactivity for 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide), which is structurally analogous to this compound.
| Alkyl Bromide | Structure | Type | Relative Rate |
| Methyl bromide | CH₃Br | Methyl | 200,000 |
| Ethyl bromide | CH₃CH₂Br | Primary | 10,000 |
| Propyl bromide | CH₃CH₂CH₂Br | Primary | 4,000 |
| Neopentyl bromide | (CH₃)₃CCH₂Br | Primary (Hindered) | 1 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 100 |
Data is generalized from various sources for comparative purposes.
Experimental Protocols
Methodology: Comparative Analysis of SN2 Reaction Rates via Gas Chromatography
This protocol describes a method to compare the SN2 reactivity of this compound against a non-hindered primary alkyl halide, 1-bromobutane (B133212).
Objective: To quantitatively measure the difference in reaction rates between a sterically hindered and an unhindered primary alkyl halide with sodium iodide in acetone (a Finkelstein reaction).
Materials:
-
This compound
-
1-bromobutane
-
Sodium Iodide (NaI), dried
-
Anhydrous Acetone
-
Internal Standard (e.g., dodecane)
-
Reaction vials with septa
-
Thermostatted water bath
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Syringes for sampling
Procedure:
-
Solution Preparation: Prepare a 0.1 M solution of sodium iodide in anhydrous acetone. Prepare separate 0.1 M solutions of this compound and 1-bromobutane in anhydrous acetone, each containing a known concentration (e.g., 0.05 M) of the internal standard.
-
Reaction Setup: In two separate reaction vials, place equal volumes of the NaI/acetone solution. Equilibrate the vials to a constant temperature (e.g., 25°C) in the water bath.
-
Initiation: To initiate the reactions, inject an equal volume of the this compound solution into the first vial and the 1-bromobutane solution into the second vial. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., every 15 minutes for 1-bromobutane; every 2 hours for this compound), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing a dilute solution of sodium thiosulfate (B1220275) to remove unreacted iodide.
-
Analysis: Analyze each quenched sample using GC-FID. The internal standard allows for accurate quantification of the decreasing concentration of the alkyl bromide starting material over time.
-
Data Processing: Plot the concentration of the alkyl bromide versus time for each reaction. The initial rate can be determined from the slope of this curve.
Visualizations
Caption: Steric hindrance blocking the SN2 backside attack on this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. a. Explain why 1-bromo-2,2-dimethylpropane has difficulty undergoing both.. [askfilo.com]
- 9. quora.com [quora.com]
- 10. brainkart.com [brainkart.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. What affects SN2 reaction rate class 12 chemistry CBSE [vedantu.com]
Troubleshooting Grignard reaction initiation with 1-Bromo-2,2-dimethylbutane
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome challenges in initiating Grignard reactions with the sterically hindered substrate, 1-bromo-2,2-dimethylbutane.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?
A1: Initiation failure with sterically hindered primary alkyl halides like this compound is a common issue. The primary causes are typically an inactive magnesium surface and the presence of moisture. The bulky neopentyl-like structure slows down the reaction rate with magnesium.
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under a stream of inert gas (e.g., nitrogen or argon). Solvents must be anhydrous. Grignard reagents are extremely sensitive to water.[1]
-
Activate the Magnesium Surface: The surface of magnesium turnings is coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[2] Several methods can be used to activate the magnesium:
-
Chemical Activation: Use of activating agents that react with the magnesium surface to remove the oxide layer. Common activators include a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) (DBE).[2][3] The disappearance of the iodine's characteristic color or the observation of ethylene (B1197577) gas bubbling (from DBE) are good indicators of activation.[2][4]
-
Mechanical Activation: Physically disrupting the oxide layer can expose a fresh, reactive magnesium surface. This can be achieved by crushing the magnesium turnings with a dry glass stirring rod before adding the solvent or by vigorously stirring the dry turnings under an inert atmosphere for several hours.[4]
-
-
Local Heating: Gently warming a small spot of the reaction flask with a heat gun can often provide the activation energy needed to initiate the reaction. Be prepared to cool the flask once the reaction starts, as it is exothermic.
-
Solvent Choice: For less reactive bromides, tetrahydrofuran (B95107) (THF) is often a better solvent than diethyl ether due to its higher boiling point and superior ability to solvate and stabilize the Grignard reagent.[2]
Q2: I am observing a low yield of the Grignard reagent. What are the likely causes?
A2: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or degradation of the Grignard reagent.
Troubleshooting Steps:
-
Minimize Side Reactions: Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide to form a dimer (R-R), is a common side reaction.[2][5] This can be minimized by the slow, dropwise addition of the this compound solution to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture.
-
Ensure Complete Reaction: Due to steric hindrance, the reaction may be slow. It is advisable to allow for a longer reaction time and maintain a gentle reflux if using THF. The consumption of magnesium turnings can be a visual indicator of reaction progress.
-
Maintain an Inert Atmosphere: The formed Grignard reagent can react with atmospheric oxygen and moisture. It is crucial to maintain a positive pressure of an inert gas throughout the reaction.
Q3: What are "Turbo-Grignard" reagents, and should I consider using them for this reaction?
A3: "Turbo-Grignard" reagents are organomagnesium compounds prepared in the presence of lithium chloride (LiCl). The addition of LiCl breaks down the polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species. This can dramatically accelerate the rate of Grignard formation. For a challenging substrate like this compound, using a "Turbo-Grignard" protocol can be highly beneficial, especially when other initiation methods fail.
Q4: Can I use sonication to initiate the reaction?
A4: Yes, sonication is a viable physical method for activating magnesium. The ultrasonic waves can help to break up the magnesium oxide layer and facilitate the reaction. Place the reaction flask in an ultrasonic bath to apply this method.
Data Presentation
The following table presents illustrative data on how different reaction parameters and activation methods can affect the yield of Grignard reagent formation with sterically hindered primary alkyl bromides. Note that yields are highly dependent on specific experimental conditions and may vary.
| Entry | Alkyl Bromide | Solvent | Activator | Temperature (°C) | Addition Time (h) | Reaction Time (h) | Approx. Yield (%) |
| 1 | 1-Bromo-2-methoxy-2-methylpropane | Diethyl Ether | Iodine | 35 (reflux) | 1 | 4 | 35 |
| 2 | 1-Bromo-2-methoxy-2-methylpropane | THF | None | 66 (reflux) | 1 | 4 | 40 |
| 3 | 1-Bromo-2-methoxy-2-methylpropane | THF | Iodine | 66 (reflux) | 1 | 4 | 75 |
| 4 | 1-Bromo-2-methoxy-2-methylpropane | THF | 1,2-Dibromoethane | 66 (reflux) | 1 | 4 | 80 |
| 5 | 1-Bromo-2-methoxy-2-methylpropane | THF | Iodine | 66 (reflux) | 4 (slow addition) | 4 | 85 |
| 6 | 1-Bromo-4-(propan-2-yl)cyclohexane (secondary) | Diethyl Ether / THF | Iodine / DBE | RT to reflux | - | 1 - 3 | 70 - 90 |
Data in this table is compiled for illustrative purposes from various sources and may not be directly comparable due to differing experimental setups.[2][6]
Experimental Protocols
Protocol 1: Grignard Formation with Iodine Activation
-
Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reagent Setup: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.
-
Magnesium Activation: Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. Allow the flask to cool.
-
Solvent Addition: Add anhydrous THF to the flask to cover the magnesium turnings.
-
Initiation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approximately 10%) of the alkyl bromide solution to the stirred magnesium suspension.
-
Reaction: The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and a slight increase in temperature. Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for 2-4 hours, or until the majority of the magnesium has been consumed. The resulting grey-to-brown solution is the Grignard reagent, ready for use.
Protocol 2: Grignard Formation with 1,2-Dibromoethane (DBE) Activation
-
Glassware and Reagent Setup: Follow steps 1 and 2 from Protocol 1, omitting the iodine.
-
Magnesium Activation: Add a few drops of 1,2-dibromoethane to the stirred magnesium suspension in anhydrous THF. Initiation is indicated by the evolution of ethylene gas (bubbling).
-
Initiation and Reaction: Once the initial reaction with DBE has subsided, begin the slow, dropwise addition of the this compound solution as described in steps 5 and 6 of Protocol 1.
-
Completion: Follow step 7 from Protocol 1.
Protocol 3: Mechanical Activation of Magnesium
-
Glassware and Reagent Setup: Follow step 1 from Protocol 1. Add the dry magnesium turnings to the flask.
-
Mechanical Activation: Before adding any solvent, use a dry glass stirring rod to firmly press and crush some of the magnesium turnings against the bottom of the flask. This should be done carefully to avoid breaking the glassware.
-
Initiation and Reaction: After mechanical activation, add the anhydrous THF and a small portion of the this compound solution to initiate the reaction. Proceed with the dropwise addition of the remaining alkyl bromide solution as described in Protocol 1.
-
Completion: Follow step 7 from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for Grignard reaction initiation.
Caption: The role of activation methods in Grignard reagent formation.
References
How to improve the regioselectivity of elimination reactions of 1-Bromo-2,2-dimethylbutane
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the regioselectivity of elimination reactions, with a focus on sterically hindered substrates like isomers of bromo-dimethylbutane.
A Note on 1-Bromo-2,2-dimethylbutane:
Direct E2 elimination is not possible for this compound as the adjacent (β) carbon lacks hydrogen atoms. Elimination reactions for this substrate would likely proceed through an E1 mechanism involving carbocation rearrangement, which complicates direct control of regioselectivity. For a clearer illustration of controlling Zaitsev versus Hofmann elimination pathways in a sterically hindered system, this guide will use the example of 2-Bromo-2,3-dimethylbutane , which can form two distinct alkene products. The principles discussed are broadly applicable to other substrates where regioselectivity is a key consideration.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of elimination reactions in sterically hindered alkyl halides?
A1: The most critical factor is the steric bulk of the base employed. Sterically hindered (bulky) bases favor the formation of the Hofmann product (the less substituted alkene), while smaller, non-hindered bases tend to yield the more thermodynamically stable Zaitsev product (the more substituted alkene).[1][2] Other factors include the solvent and reaction temperature.
Q2: How does the choice of base determine the major elimination product?
A2: A bulky base, such as potassium tert-butoxide (t-BuOK), has difficulty accessing the more sterically hindered internal β-protons. Consequently, it preferentially abstracts a proton from the less hindered, more accessible terminal methyl group, leading to the Hofmann product.[3] A smaller base, like sodium ethoxide (NaOEt), can more easily access the internal β-proton, resulting in the more stable Zaitsev alkene.[3]
Q3: What is the role of the solvent in controlling regioselectivity?
A3: While the base is the primary determinant, the solvent can also play a role. Polar aprotic solvents are generally favored for E2 reactions. For promoting Hofmann elimination with a bulky base, a solvent like THF or the corresponding alcohol (e.g., tert-butanol (B103910) for potassium tert-butoxide) is common. For Zaitsev elimination with a smaller base, the corresponding alcohol (e.g., ethanol (B145695) for sodium ethoxide) is typically used.
Q4: Does reaction temperature affect the product ratio?
A4: Higher temperatures generally favor elimination over substitution. While it has a less pronounced effect on the Zaitsev/Hofmann ratio compared to the choice of base, it is an important parameter to control for optimizing yield and minimizing side reactions.
Troubleshooting Guides
Issue 1: Low yield of the desired Hofmann (less substituted) alkene.
| Possible Cause | Recommended Solution |
| The base is not sterically hindered enough. | Switch to a bulkier base. Potassium tert-butoxide (t-BuOK) is a standard choice. Other options include lithium diisopropylamide (LDA) or sodium tert-amylate. |
| The reaction temperature is too low. | While high temperatures can lead to side products, ensure the reaction has sufficient energy to proceed. Consider a modest increase in temperature and monitor the reaction progress. |
| Incorrect solvent. | Use a solvent compatible with the bulky base, such as THF or tert-butanol, to ensure solubility and reactivity. |
Issue 2: The Zaitsev (more substituted) alkene is not the major product.
| Possible Cause | Recommended Solution |
| The base is too sterically hindered. | Use a small, strong base such as sodium ethoxide (NaOEt), sodium methoxide (B1231860) (NaOMe), or potassium hydroxide (B78521) (KOH).[1][2] |
| Reaction conditions are favoring the kinetic (Hofmann) product. | Ensure the reaction can reach thermal equilibrium if possible, although E2 reactions are typically under kinetic control. The choice of a small base is the most critical factor. |
Data Summary: Regioselectivity in the Elimination of 2-Bromo-2,3-dimethylbutane
The following table summarizes the approximate product distribution for the E2 elimination of 2-Bromo-2,3-dimethylbutane with different bases.
| Base | Base Type | Solvent | Major Product (Yield) | Minor Product (Yield) |
| Sodium Ethoxide (NaOEt) | Small, Strong | Ethanol | 2,3-dimethyl-2-butene (Zaitsev, ~70-80%) | 2,3-dimethyl-1-butene (Hofmann, ~20-30%) |
| Potassium tert-Butoxide (t-BuOK) | Bulky, Strong | tert-Butanol | 2,3-dimethyl-1-butene (Hofmann, ~75%) | 2,3-dimethyl-2-butene (Zaitsev, ~25%) |
Note: Yields are approximate and can vary based on specific reaction conditions.[2]
Experimental Protocols
Protocol 1: Synthesis of the Hofmann Product (2,3-dimethyl-1-butene)
This protocol is designed to maximize the yield of the less substituted alkene through the use of a sterically hindered base.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add potassium tert-butoxide (1.5 equivalents) and anhydrous tert-butanol.
-
Substrate Addition: To the stirred suspension, add 2-Bromo-2,3-dimethylbutane (1.0 equivalent) dropwise at room temperature.
-
Reaction and Monitoring: Heat the mixture to reflux (approx. 83°C) and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.
-
Purification: Extract the aqueous layer with a low-boiling point organic solvent (e.g., pentane (B18724) or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and carefully remove the solvent by distillation to isolate the volatile alkene product.
Protocol 2: Synthesis of the Zaitsev Product (2,3-dimethyl-2-butene)
This protocol is designed to favor the formation of the more substituted, thermodynamically more stable alkene using a small, strong base.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal (1.5 equivalents) in absolute ethanol under an inert atmosphere.
-
Substrate Addition: Once the sodium has completely reacted and the solution has cooled, add 2-Bromo-2,3-dimethylbutane (1.0 equivalent) dropwise.
-
Reaction and Monitoring: Heat the mixture to reflux (approx. 78°C). Monitor the reaction by GC or TLC until the starting material is consumed.
-
Work-up and Purification: Follow the work-up and purification procedures as outlined in Protocol 1.
Visualizations
References
Navigating the Nuances of 1-Bromo-2,2-dimethylbutane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the safe handling and disposal of 1-Bromo-2,2-dimethylbutane. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound and its structural analogs. This information is crucial for risk assessment and experimental planning.
| Property | This compound | 1-Bromo-2,2-dimethylpropane | 1-Bromobutane |
| Molecular Formula | C₆H₁₃Br | C₅H₁₁Br | C₄H₉Br |
| Molecular Weight | 165.07 g/mol [1] | 151.04 g/mol [2] | 137.02 g/mol |
| CAS Number | 62168-42-7[1] | 630-17-1[2] | 109-65-9[3] |
| Boiling Point | Not specified | Not specified | 101.3 °C |
| Flash Point | Not specified | Not specified | 18 °C |
| Density | Not specified | Not specified | 1.27 g/cm³ |
| GHS Hazard Codes | H225, H315, H319, H335[1] | H225, H315, H319, H335[2] | H225, H315, H319, H335[3] |
Troubleshooting Guide & FAQs
This section addresses common questions and potential issues encountered when working with this compound.
Handling and Storage
-
Q1: What are the primary hazards associated with this compound? A1: this compound is classified as a highly flammable liquid and vapor.[1][2] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
-
Q2: What personal protective equipment (PPE) is required when handling this compound? A2: A comprehensive PPE strategy is essential. This includes:
-
Eye and Face Protection: Chemical splash goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat are mandatory.[4][5] For large quantities or tasks with a high risk of contact, impervious clothing should be worn.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
-
-
Q3: How should this compound be stored? A3: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8] Keep away from heat, sparks, open flames, and other ignition sources.[8] It should also be stored away from strong oxidizing agents, acids, and bases.[9]
Experimental Procedures
-
Q4: I've observed the material turning yellow. Is it still usable? A4: A yellow discoloration may indicate the presence of impurities or degradation products. While it might be usable for some applications, it is best to purify the material (e.g., by distillation) before use in sensitive reactions to ensure reproducibility and avoid side reactions.
-
Q5: My reaction is not proceeding as expected. Could the quality of the this compound be the issue? A5: Yes, the purity of the starting material is critical. In addition to potential degradation, ensure the material has been stored under anhydrous conditions if your reaction is moisture-sensitive. Consider analyzing the compound by GC-MS or NMR to confirm its identity and purity.
Emergency Procedures
-
Q6: What should I do in case of accidental skin or eye contact? A6:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[2] If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
-
Q7: How should a small spill be handled? A7: For a small spill, ensure the area is well-ventilated and all ignition sources are removed.[9] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[9] Collect the absorbed material into a suitable container for disposal.
-
Q8: What is the appropriate response to a fire involving this compound? A8: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish the fire.[2] Do not use a direct water stream, as it may spread the flammable liquid.[3] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Disposal
-
Q9: How should I dispose of waste this compound and contaminated materials? A9: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[10][11] It should be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[12] Do not mix with non-halogenated waste.[12] The disposal must be carried out by a licensed hazardous waste disposal company, typically through incineration.[10][11]
-
Q10: Can I dispose of small quantities down the drain? A10: Absolutely not. Disposal of halogenated organic compounds down the drain is prohibited and can have severe environmental consequences.[11][12]
Experimental Protocols
Protocol 1: Standard Handling Procedure in a Fume Hood
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE: chemical splash goggles, flame-retardant lab coat, and chemically resistant gloves.
-
Have spill control materials (absorbent pads, sand) and a fire extinguisher readily accessible.
-
-
Dispensing:
-
Ground all containers and equipment to prevent static discharge.[3]
-
Slowly dispense the required amount of this compound into a clean, dry reaction vessel inside the fume hood.
-
Keep the stock container tightly sealed when not in use.
-
-
Post-Handling:
-
Clean any spills immediately.
-
Wipe down the work surface in the fume hood.
-
Properly dispose of any contaminated materials (e.g., pipette tips, wipes) in the designated halogenated waste container.
-
Wash hands thoroughly after removing gloves.
-
Protocol 2: Small Spill Clean-up Procedure
-
Alert and Evacuate:
-
Alert personnel in the immediate vicinity of the spill.
-
If the spill is large or the ventilation is inadequate, evacuate the area.
-
-
Control and Contain:
-
Remove all ignition sources.
-
Wearing appropriate PPE, contain the spill using absorbent dikes or pads.
-
-
Absorb and Collect:
-
Cover the spill with a non-combustible absorbent material.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
-
-
Decontaminate:
-
Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Collect all decontamination materials for disposal as hazardous waste.
-
Visualizations
References
- 1. This compound | C6H13Br | CID 10855838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. technopharmchem.com [technopharmchem.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. bucknell.edu [bucknell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Technical Support Center: Interpreting Complex NMR Spectra of 1-Bromo-2,2-dimethylbutane Reaction Mixtures
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra from reactions involving 1-bromo-2,2-dimethylbutane.
Troubleshooting Guide
Q1: My ¹H NMR spectrum shows a complex mixture of signals after reacting this compound with a strong base. How do I identify the major products?
A1: Reactions of this compound, a sterically hindered primary alkyl halide, with a strong base typically result in a competition between E2 (elimination) and SN2 (substitution) pathways. The steric hindrance from the bulky tert-butyl group significantly slows down the SN2 reaction, often making the E2 product, 3,3-dimethyl-1-butene (B1661986), the major product.[1][2]
To identify the components, look for the following characteristic signals in your ¹H NMR spectrum:
-
Starting Material (this compound):
-
A sharp singlet around 1.10 ppm corresponding to the nine equivalent protons of the tert-butyl group (C(CH₃)₃).
-
A singlet around 3.30 ppm for the two protons of the methylene (B1212753) group attached to the bromine (-CH₂Br).
-
An ethyl group signal (triplet and quartet) if your starting material is not pure.
-
-
E2 Product (3,3-dimethyl-1-butene):
-
SN2 Product (e.g., 2,2-dimethyl-1-butanol if using hydroxide):
-
A singlet for the tert-butyl group, likely shifted slightly upfield from the starting material.
-
A singlet for the -CH₂- group now attached to an oxygen, which would appear around 3.3-3.5 ppm .
-
A broad singlet for the hydroxyl (-OH) proton, which can appear over a wide chemical shift range and will disappear upon shaking the NMR tube with a drop of D₂O.[5]
-
The presence and relative integration of these key signals will help you determine the composition of your reaction mixture.
Q2: The peaks in my spectrum are overlapping, making it difficult to assign them accurately. What can I do to resolve them?
A2: Peak overlap is a common issue, especially in reaction mixtures. Here are several strategies to improve signal resolution:
-
Optimize Shimming: Poor shimming of the NMR magnet can lead to broad peaks and poor resolution.[5] Ensure the instrument is properly shimmed before acquiring your spectrum.
-
Change NMR Solvent: Sometimes, changing the deuterated solvent can alter the chemical shifts of your compounds enough to resolve overlapping signals.[5] Solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d₃.
-
Adjust Sample Concentration: A sample that is too concentrated can lead to peak broadening.[6] Diluting your sample may improve resolution.
-
Use a Higher Field NMR Spectrometer: Higher field instruments provide better signal dispersion, which can resolve overlapping multiplets.
-
2D NMR Techniques: If available, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for resolving overlapping proton signals and confirming structural assignments.[7][8]
Q3: How can I quantify the ratio of products and unreacted starting material in my reaction mixture?
A3: You can determine the molar ratio of the components in your mixture by comparing the integration of their respective NMR signals.[9][10]
-
Select Non-Overlapping Peaks: Choose a well-resolved signal that is unique to each compound (starting material, E2 product, SN2 product). For this system, the singlets corresponding to the tert-butyl groups are often the best choice, provided they are baseline-resolved.
-
Integrate the Peaks: Carefully integrate the selected peaks. The area under each peak is proportional to the number of protons it represents.[11]
-
Normalize the Integrals: Divide the integral value of each peak by the number of protons it represents to get a relative molar amount. For the tert-butyl singlets, you would divide by 9.
-
Calculate the Molar Ratio: The resulting normalized values give you the molar ratio of the compounds in the mixture.
For example, if the normalized integral of the E2 product is 3.0 and the starting material is 1.0, the molar ratio of E2 product to starting material is 3:1.
Q4: My spectrum has very broad peaks. What could be the cause?
A4: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: As mentioned, this is a common cause. Re-shimming the instrument is the first step.[5]
-
Inhomogeneous Sample: If your compound is not fully dissolved or has precipitated, it can lead to a non-homogenous sample and broad lines.[5]
-
High Concentration: Overly concentrated samples can result in increased viscosity and faster relaxation times, leading to broader signals.[6]
-
Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant peak broadening.
-
Chemical Exchange: Protons that are undergoing chemical exchange on the NMR timescale, such as hydroxyl (-OH) protons, will often appear as broad signals.[5]
Q5: I see unexpected peaks in my spectrum. What could they be?
A5: Unexpected signals often originate from impurities. Common sources include:
-
Residual Solvents: Solvents used in the reaction or workup (e.g., ethyl acetate, dichloromethane, hexane) are common contaminants.[5][12]
-
Grease: Silicone grease from glassware joints can appear as broad singlets in the spectrum.
-
Side Products: Although E2 and SN2 are the main pathways, other side reactions could potentially occur, leading to minor, unexpected products.
Consulting a table of common NMR solvent impurities can help in identifying these extraneous peaks.[12]
Data Presentation
Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for this compound and Potential Reaction Products
| Compound Name | Structure | tert-Butyl Protons (9H, singlet) | -CH₂- Protons (2H) | Alkene Protons (-CH=CH₂) (3H) | Other Protons |
| This compound | (CH₃)₃CCH₂CH₂Br | ~1.10 | ~3.30 (s, -CH₂Br) | N/A | ~1.85 (q, -CH₂-), ~0.90 (t, -CH₃) |
| 3,3-dimethyl-1-butene (E2 Product) | (CH₃)₃CCH=CH₂ | ~1.01 | N/A | ~4.80 - 5.90 (m) | N/A |
| 2,2-dimethyl-1-butanol (SN2 Product) | (CH₃)₃CCH₂OH | ~0.90 | ~3.34 (s, -CH₂OH) | N/A | Broad singlet for -OH |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
General Protocol for Elimination Reaction of this compound:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add a strong base, such as sodium ethoxide or potassium tert-butoxide, to the solution. The choice of a bulky base like potassium tert-butoxide will further favor the E2 elimination pathway.[1]
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.
Protocol for NMR Sample Preparation:
-
Dissolve 5-10 mg of the crude reaction mixture in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution to a clean, dry NMR tube.
-
If quantitative analysis is desired, add a known amount of an internal standard with a signal that does not overlap with the product or reactant signals.
-
Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
Mandatory Visualizations
Caption: Competing E2 and SN2 reaction pathways for this compound.
Caption: Workflow for the analysis of a complex NMR reaction mixture spectrum.
Frequently Asked Questions (FAQs)
Q: Why is the SN2 reaction so slow for this compound?
A: The SN2 reaction is slow due to significant steric hindrance. Although it is a primary alkyl halide, the carbon atom adjacent to the electrophilic carbon is a bulky quaternary carbon (a neopentyl-like structure). This steric bulk shields the backside of the electrophilic carbon, impeding the required backside attack by the nucleophile.[1][2] This makes the competing E2 elimination reaction more favorable.
Q: What are the most characteristic ¹H NMR signals to confirm the formation of the E2 product, 3,3-dimethyl-1-butene?
A: The most definitive signals for 3,3-dimethyl-1-butene are the multiplet peaks in the vinyl region of the spectrum, typically between 4.80 and 5.90 ppm.[4] The disappearance of the -CH₂Br signal from the starting material and the appearance of these vinyl proton signals are strong evidence for the E2 reaction.
Q: Can ¹³C NMR be used to distinguish the products?
A: Yes, ¹³C NMR can be very useful. The starting material will have a signal for the carbon attached to bromine (-CH₂Br) around 40-50 ppm. The E2 product (3,3-dimethyl-1-butene) will show two distinct alkene carbon signals in the downfield region, typically between 100-150 ppm.[13] The SN2 product (2,2-dimethyl-1-butanol) would have a signal for the carbon attached to the hydroxyl group (-CH₂OH) around 60-70 ppm. These clear differences in chemical shifts make ¹³C NMR an excellent tool for confirming the identity of the products in the mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. 3,3-Dimethyl-1-butene(558-37-2) 1H NMR spectrum [chemicalbook.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 3,3-dimethyl-1-butene 3,3-二甲基-1-丁烯 [orgspectroscopyint.blogspot.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. utsouthwestern.edu [utsouthwestern.edu]
- 13. spectrabase.com [spectrabase.com]
Validation & Comparative
Navigating Steric Hindrance: A Comparative Analysis of 1-Bromo-2,2-dimethylbutane and Other Primary Bromoalkanes in Nucleophilic Substitution and Elimination Reactions
For Immediate Release
In the landscape of synthetic chemistry, the reactivity of alkyl halides is a cornerstone of molecular design and construction. This guide presents a detailed comparative analysis of the reactivity of 1-bromo-2,2-dimethylbutane, a neopentyl-type halide, with other primary bromoalkanes. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of how steric hindrance profoundly influences reaction pathways and rates in nucleophilic substitution (Sₙ2) and elimination (E2) reactions.
Executive Summary
Primary bromoalkanes are key substrates in a multitude of organic transformations. While generally susceptible to Sₙ2 reactions, their reactivity is highly sensitive to steric encumbrance around the reaction center. This compound serves as a classic example of a primary bromoalkane that exhibits exceptionally low reactivity in Sₙ2 reactions due to the steric bulk of the adjacent tert-butyl group. This steric shield not only impedes the requisite backside attack for Sₙ2 displacement but also influences the regioselectivity of competing E2 elimination reactions. This guide provides quantitative data, detailed experimental protocols, and a visual representation of the underlying principles governing these reactivity trends.
Data Presentation: Comparative Reactivity of Primary Bromoalkanes
The following table summarizes the relative rates of Sₙ2 reactions for a series of primary bromoalkanes with sodium iodide in acetone (B3395972). The data illustrates the dramatic impact of steric hindrance on reaction velocity.
| Bromoalkane | Structure | Type | Relative Rate of Sₙ2 Reaction (with NaI in Acetone) |
| 1-Bromopropane | CH₃CH₂CH₂Br | Primary (1°) | ~0.8 |
| 1-Bromobutane (B133212) | CH₃(CH₂)₃Br | Primary (1°) | 1.0 |
| 1-Bromo-2-methylpropane (B43306) | (CH₃)₂CHCH₂Br | Primary (1°) | ~0.04 |
| 1-Bromo-3-methylbutane (B150244) | (CH₃)₂CHCH₂CH₂Br | Primary (1°) | ~0.8 |
| This compound | (CH₃)₃CCH₂Br | Primary (1°, Neopentyl) | ~0.00001[1] |
Note: Relative rates are compiled and normalized from various kinetic studies for illustrative comparison. The reactivity of this compound is significantly retarded, estimated to be approximately 100,000 times slower than less hindered primary halides.
Experimental Protocols
Protocol 1: Comparative Sₙ2 Reactivity via Finkelstein Reaction
Objective: To qualitatively and quantitatively compare the Sₙ2 reaction rates of various primary bromoalkanes.
Materials:
-
1-Bromopropane
-
1-Bromobutane
-
1-Bromo-2-methylpropane
-
1-Bromo-3-methylbutane
-
This compound
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Dry test tubes
-
Water bath
-
Timer
Procedure:
-
To five separate, dry test tubes, add 2 mL of the 15% sodium iodide in acetone solution.
-
To each test tube, add 5 drops of one of the respective primary bromoalkanes.
-
Stopper and shake the tubes to ensure thorough mixing.
-
Observe the tubes for the formation of a precipitate (sodium bromide), which is insoluble in acetone.
-
Record the time taken for the first appearance of turbidity in each test tube. For reactions that do not show a precipitate at room temperature after 15-20 minutes, place the test tubes in a water bath at 50°C and continue to observe.[2][3]
Expected Observations: A rapid formation of precipitate will be observed with 1-bromobutane and 1-bromopropane. The reaction with 1-bromo-2-methylpropane and 1-bromo-3-methylbutane will be noticeably slower. This compound will show little to no reaction, even upon heating, demonstrating its inertness towards Sₙ2 displacement.[4]
Protocol 2: E2 Elimination with a Bulky Base
Objective: To investigate the E2 elimination reaction of this compound with a sterically hindered base.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a 1.0 M solution of potassium tert-butoxide in anhydrous tert-butanol.
-
To the stirred solution at room temperature, add this compound (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Analyze the product mixture by GC-MS to determine the regioselectivity of the elimination.
Expected Outcome: Due to the steric hindrance of the tert-butyl group, the bulky base (tert-butoxide) will preferentially abstract a proton from the less hindered methyl group, leading to the formation of the Hofmann elimination product, 3,3-dimethyl-1-butene, as the major product.
Mandatory Visualization
Caption: Steric hindrance impeding Sₙ2 backside attack.
Discussion
The significant decrease in Sₙ2 reactivity observed for this compound is a direct consequence of steric hindrance. The bulky tert-butyl group adjacent to the electrophilic carbon effectively shields it from the backside approach of a nucleophile, which is a prerequisite for the Sₙ2 transition state.[1][5][6] This steric impediment raises the activation energy of the Sₙ2 pathway to a level where it becomes kinetically unfavorable.
In contrast, less hindered primary bromoalkanes, such as 1-bromobutane and 1-bromopropane, have a more accessible electrophilic carbon, allowing for a facile Sₙ2 reaction. The presence of branching on the β-carbon, as seen in 1-bromo-2-methylpropane, already introduces a noticeable decrease in reactivity compared to their straight-chain isomers.
The inertness of this compound towards Sₙ2 reactions makes elimination reactions (E2) a more probable pathway, especially in the presence of strong, non-nucleophilic bases. The use of a bulky base like potassium tert-butoxide favors the formation of the less substituted alkene (Hofmann product) by abstracting a proton from the sterically most accessible position.
Conclusion
The reactivity of primary bromoalkanes in nucleophilic substitution and elimination reactions is a nuanced interplay of electronic and steric factors. This compound stands as a prime example of how extreme steric hindrance can effectively shut down the Sₙ2 pathway, making it an invaluable substrate for studying reaction mechanisms and for directing synthetic pathways towards elimination products. For researchers in drug development and synthetic chemistry, a thorough understanding of these steric effects is paramount for the rational design of synthetic routes and the predictable control of reaction outcomes.
References
- 1. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. webassign.net [webassign.net]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Navigating the Reaction Pathways of 1-Bromo-2,2-dimethylbutane: A Comparative Guide to SN1 and SN2 Reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Steric Hindrance and Carbocation Rearrangement in Nucleophilic Substitution.
1-Bromo-2,2-dimethylbutane, a primary alkyl halide bearing a sterically demanding neopentyl-like structure, presents a classic case study in the competition between SN1 and SN2 reaction pathways. Its unique structure, featuring a quaternary carbon adjacent to the electrophilic center, profoundly influences its reactivity, often leading to outcomes that defy typical primary alkyl halide behavior. This guide provides a comprehensive comparison of the SN1 and SN2 reactivity of this compound under different conditions, supported by experimental data and detailed protocols.
Executive Summary
Due to significant steric hindrance from the adjacent tert-butyl group, this compound is exceptionally unreactive in SN2 reactions, which require a direct backside attack on the carbon-bromine bond. Consequently, SN2 reactions with this substrate are extremely slow and generally do not proceed to a significant extent under standard conditions.
Conversely, while primary carbocations are inherently unstable, SN1 reactions can be induced, particularly under solvolytic conditions with weak nucleophiles and heating. However, the initial formation of the unstable primary carbocation is immediately followed by a rapid 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement dictates the structure of the final substitution products.
Data Presentation: SN1 vs. SN2 Reactivity Profile
The following tables summarize the expected reactivity and product distribution for this compound under representative SN1 and SN2 conditions. Due to the extreme unreactivity of this substrate in SN2 reactions, precise quantitative data is scarce in the literature; the information presented is based on established principles and data from analogous sterically hindered primary alkyl halides.
Table 1: SN1 Reaction Profile of this compound
| Parameter | Description |
| Reaction Type | Solvolysis (SN1 with rearrangement) |
| Conditions | Ethanol (B145695) (weak nucleophile, polar protic solvent), heat |
| Rate-Determining Step | Formation of the primary carbocation |
| Key Intermediate | Tertiary carbocation (formed via rearrangement) |
| Major Substitution Product | 2-Ethoxy-2,3-dimethylbutane |
| Minor Substitution Product | 1-Ethoxy-2,2-dimethylbutane (generally not observed)[1][2][3][4][5] |
| Major Elimination Product | 2,3-Dimethyl-2-butene (E1) |
| Minor Elimination Product | 2,3-Dimethyl-1-butene (E1) |
| Approximate Product Distribution | Substitution products are favored, with the rearranged ether being the predominant substitution product. |
Table 2: SN2 Reaction Profile of this compound
| Parameter | Description |
| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) |
| Conditions | Sodium Azide (B81097) (strong, non-basic nucleophile), Acetone (B3395972) (polar aprotic solvent) |
| Rate-Determining Step | Concerted backside attack of the nucleophile |
| Key Feature | Extreme steric hindrance at the reaction center |
| Expected Substitution Product | 1-Azido-2,2-dimethylbutane |
| Reaction Rate | Extremely slow |
| Approximate Yield | Very low to negligible under standard conditions. |
| Competing Reactions | Minimal under these conditions, but elimination (E2) could be forced with a stronger base. |
Mandatory Visualizations
Reaction Mechanisms and Logic
Caption: SN1 reaction pathway of this compound.
Caption: Sterically hindered SN2 reaction of this compound.
Caption: Logical workflow for predicting the reaction pathway.
Experimental Protocols
Protocol 1: Solvolysis of this compound (SN1 with Rearrangement)
Objective: To synthesize 2-ethoxy-2,3-dimethylbutane via an SN1 reaction with carbocation rearrangement.
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, place 5.0 g of this compound and 50 mL of anhydrous ethanol. Add a magnetic stir bar.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is slow and may require several hours of reflux.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS to observe the disappearance of the starting material and the appearance of the rearranged ether and elimination products.
-
Workup: Once the reaction has reached completion (or after a predetermined time, e.g., 24 hours), cool the mixture to room temperature.
-
Neutralization: Pour the reaction mixture into 100 mL of deionized water and add 5% aqueous sodium bicarbonate solution until the mixture is neutral to litmus (B1172312) paper.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Analysis: Analyze the crude product by GC-MS and ¹H NMR to determine the product distribution. The major product is expected to be 2-ethoxy-2,3-dimethylbutane, along with E1 elimination byproducts.
Protocol 2: Reaction of this compound with Sodium Azide (Attempted SN2)
Objective: To attempt the synthesis of 1-azido-2,2-dimethylbutane via an SN2 reaction and demonstrate the low reactivity of the substrate.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous acetone or dimethyl sulfoxide (B87167) (DMSO)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3.0 g of this compound in 40 mL of anhydrous acetone. Add 1.5 equivalents of sodium azide.
-
Reaction: Stir the mixture at room temperature. Due to the expected low reactivity, the reaction can be gently heated to reflux to encourage any potential reaction.
-
Monitoring: Monitor the reaction over an extended period (e.g., 48-72 hours) using TLC to observe any consumption of the starting material. It is anticipated that very little to no product formation will be observed.
-
Workup: If any reaction is observed, cool the mixture, pour it into 100 mL of water, and extract with diethyl ether (3 x 30 mL).
-
Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting material by ¹H NMR and GC-MS. The primary component is expected to be unreacted this compound.
Conclusion
The reactivity of this compound is a clear illustration of the principles of steric hindrance and carbocation stability in nucleophilic substitution reactions. While classified as a primary alkyl halide, its neopentyl-like structure renders it highly resistant to the SN2 pathway. The SN1 pathway, though proceeding through an unfavorable primary carbocation, is made possible by a subsequent rapid rearrangement to a more stable tertiary carbocation, which ultimately dictates the product outcome. This comparative guide underscores the importance of considering the complete substrate structure, beyond simple classification, when predicting reaction mechanisms and products in organic synthesis.
References
- 1. brainly.com [brainly.com]
- 2. Solved The solvolysis product of this compound | Chegg.com [chegg.com]
- 3. Solved The solvolysis product of this compound | Chegg.com [chegg.com]
- 4. Answered: The solvolysis product of 1-bromo-2, 2- dimethylbutane with ethanol initially forms the expected cation but does not give any of the expected… | bartleby [bartleby.com]
- 5. When 1-bromo-2,2-dimethylcyclopentane is heated in ethanol, one of the pr.. [askfilo.com]
Navigating Steric Canyons: A Comparative Guide to the Elimination Reactions of 1-Bromo-2,2-dimethylbutane
For researchers, scientists, and professionals in drug development, understanding the intricate interplay of substrate structure and reagent choice is paramount in predicting reaction outcomes. This guide provides a detailed comparison of the E1 and E2 product distribution for the dehydrobromination of 1-bromo-2,2-dimethylbutane, a sterically hindered primary alkyl halide, with a selection of common bases: sodium ethoxide, potassium tert-butoxide, and sodium hydroxide.
The elimination reactions of this compound present a classic case study in steric hindrance dictating regioselectivity. Due to the presence of a quaternary carbon at the β-position, access to the β-hydrogen is severely restricted, leading to a strong preference for the formation of the less substituted alkene, the Hofmann product.
Product Distribution: A Tale of Steric Dominance
Experimental data on the precise product distribution for the elimination of this compound is not extensively reported in readily available literature, likely due to the substrate's pronounced tendency towards a single elimination product. However, based on established principles of steric hindrance in E2 reactions of substrates with β-branching, the formation of the Hofmann product, 3,3-dimethyl-1-butene, is expected to be overwhelmingly favored, regardless of the base used. The Zaitsev product, 2,2-dimethyl-1-butene, cannot be formed directly as there are no hydrogens on the other adjacent carbon. A rearranged Zaitsev product (2,3-dimethyl-2-butene) is theoretically possible via an E1 pathway involving a carbocation rearrangement, but with strong bases, the bimolecular E2 pathway is the dominant mechanism.
| Base | Base Type | Major Product | Predicted % | Minor Product(s) | Predicted % |
| Sodium Ethoxide (NaOEt) in Ethanol | Strong, Unhindered | 3,3-dimethyl-1-butene (Hofmann) | >99% | Negligible | <1% |
| Potassium tert-Butoxide (KOtBu) in tert-Butanol | Strong, Bulky | 3,3-dimethyl-1-butene (Hofmann) | >99% | Negligible | <1% |
| Sodium Hydroxide (NaOH) in Ethanol/Water | Strong, Unhindered | 3,3-dimethyl-1-butene (Hofmann) | >99% | Negligible | <1% |
Note: The predicted percentages are based on the profound steric hindrance of the neopentyl-like structure of this compound, which directs the elimination to exclusively form the Hofmann product via an E2 mechanism with strong bases.
Mechanistic Rationale
The significant steric bulk of the tert-butyl group adjacent to the bromine-bearing carbon in this compound creates a formidable barrier to the approach of a base to the internal β-hydrogen. Consequently, even a relatively small and strong base like sodium ethoxide will preferentially abstract a proton from the more accessible methyl group at the terminus of the molecule.[1] With a bulky base such as potassium tert-butoxide, this preference for the sterically accessible proton is even more pronounced, leading almost exclusively to the Hofmann product.[1] Strong bases favor the concerted E2 mechanism, which avoids the formation of a carbocation intermediate and potential rearrangements that could lead to Zaitsev products.
Experimental Protocols
The following are representative experimental protocols that can be adapted for the elimination reactions of this compound.
Protocol 1: Elimination with Sodium Ethoxide in Ethanol
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve clean sodium metal (1.1 equivalents) in anhydrous ethanol.
-
Reaction Setup: Once the sodium has completely dissolved, cool the sodium ethoxide solution to room temperature.
-
Substrate Addition: Add this compound (1.0 equivalent) dropwise to the stirred sodium ethoxide solution.
-
Reaction and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and carefully distill to isolate the volatile alkene product.
Protocol 2: Elimination with Potassium tert-Butoxide in tert-Butanol
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add potassium tert-butoxide (1.1 equivalents) and anhydrous tert-butanol.
-
Substrate Addition: To the stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction and Monitoring: Heat the mixture to reflux and monitor the reaction by GC or TLC.
-
Work-up and Purification: Follow the work-up and purification procedures as outlined in Protocol 1.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical relationships in the elimination reactions of this compound.
References
Unraveling the Transition States of 1-Bromo-2,2-dimethylbutane: A Computational and Experimental Comparison
A deep dive into the steric challenges and reaction pathways of a hindered primary alkyl halide, providing researchers with comparative data and predictive models for substitution and elimination reactions.
For scientists engaged in synthetic chemistry and drug development, a nuanced understanding of reaction mechanisms is critical for predicting product outcomes and optimizing reaction conditions. 1-Bromo-2,2-dimethylbutane, a neopentyl-type halide, serves as a classic example of a sterically hindered primary alkyl halide. Its structure presents a fascinating case study in the competition between bimolecular substitution (SN2) and elimination (E2) pathways, where steric hindrance dramatically influences reaction rates and transition state energies. This guide provides a comparative analysis of the computational and experimental data available for the reactions of this compound, offering valuable insights for researchers.
The Steric Conundrum: SN2 vs. E2 Pathways
The defining feature of this compound is the bulky t-butyl group adjacent to the primary carbon bearing the bromine atom. This steric bulk significantly impedes the backside attack required for an SN2 reaction.[1][2] Consequently, the SN2 reaction for neopentyl halides is exceptionally slow compared to less hindered primary alkyl halides.[1] This steric hindrance destabilizes the crowded SN2 transition state, leading to a high activation energy.[2][3]
In contrast, the E2 mechanism, which involves the removal of a proton from the β-carbon, remains a viable pathway. However, the regioselectivity of the elimination is highly dependent on the steric bulk of the base used.
Computational Analysis of Transition States
Computational chemistry provides powerful tools for elucidating the geometries and energies of transition states, which are inherently difficult to observe experimentally.[4][5][6] Methods such as Density Functional Theory (DFT) are employed to model reaction pathways and calculate activation barriers.[3]
A computational study comparing the SN2 reaction of neopentyl bromide with methyl bromide calculated a significantly higher free energy barrier of 30.2 kcal/mol for neopentyl bromide, compared to 20.8 kcal/mol for methyl bromide.[7] This difference in activation energy corresponds to a reaction rate for neopentyl bromide that is millions of times slower, which is in good agreement with experimental observations.[7]
The following table summarizes key computational data for the SN2 transition state of this compound (neopentyl bromide) in comparison to a less hindered primary alkyl halide.
| Substrate | Computational Method | Calculated ΔG‡ (kcal/mol) | Key Finding | Reference |
| This compound | ωB97XD/6-311G(d,p) with SCRF | 30.2 | High activation barrier due to steric hindrance. | [7] |
| Methyl Bromide | ωB97XD/6-311G(d,p) with SCRF | 20.8 | Lower activation barrier for unhindered substrate. | [7] |
Experimental Data and Comparison
Experimental studies on the reactivity of this compound (neopentyl bromide) consistently demonstrate its low reactivity in SN2 reactions.[1] For instance, the relative rate of the SN2 reaction of neopentyl bromide with ethoxide is exceedingly slow compared to ethyl bromide.[8]
In contrast, elimination reactions become more prominent, especially with strong bases. The choice of base is crucial in determining the major product. A small, strong base like sodium ethoxide (NaOEt) can favor the more substituted Zaitsev product, while a bulky base like potassium tert-butoxide (KOBu-t) will favor the less substituted Hofmann product due to steric hindrance.[9]
| Substrate | Nucleophile/Base | Solvent | Major Product(s) | Reaction Pathway | Reference |
| This compound | Ethanol (solvolysis) | Ethanol | Rearranged substitution product | SN1 with rearrangement | [10][11] |
| This compound | Sodium Ethoxide | Ethanol | Elimination (Zaitsev) | E2 | [9] |
| This compound | Potassium tert-Butoxide | tert-Butanol | Elimination (Hofmann) | E2 | [9] |
Experimental and Computational Protocols
Computational Protocol for Transition State Analysis:
A typical computational workflow for analyzing the transition state of a reaction like the SN2 or E2 pathway of this compound involves the following steps:
-
Geometry Optimization: The initial structures of the reactants, products, and a guessed transition state are optimized to find their lowest energy conformations.
-
Transition State Search: Algorithms such as the Nudged Elastic Band (NEB) method or dimer method are used to locate the saddle point on the potential energy surface, which corresponds to the transition state.[4][5]
-
Frequency Analysis: A frequency calculation is performed on the optimized transition state structure. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactants and products.
-
Energy Calculation: Single-point energy calculations are performed on the optimized structures using a higher level of theory or a larger basis set to obtain more accurate reaction and activation energies.
Experimental Protocol for Kinetic Studies:
A general protocol to experimentally determine the reaction rates and product distribution for the reaction of this compound with a nucleophile/base (e.g., sodium ethoxide in ethanol) would involve:
-
Reaction Setup: A solution of this compound in the chosen solvent is prepared in a temperature-controlled reaction vessel.
-
Initiation: A solution of the nucleophile/base is added to the substrate solution to initiate the reaction.
-
Monitoring: Aliquots of the reaction mixture are taken at regular intervals and quenched (e.g., by adding a dilute acid).
-
Analysis: The composition of the quenched aliquots is analyzed using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the concentrations of the reactant and products over time.
-
Data Analysis: The concentration data is used to determine the rate law and the rate constant for the reaction. The final product mixture is analyzed to determine the product distribution (e.g., the ratio of substitution to elimination products).
Conclusion
The case of this compound highlights the critical role of steric hindrance in directing the course of nucleophilic substitution and elimination reactions. Computational analyses provide invaluable, atomistic-level insights into the high-energy transition states that govern these processes, and their predictions are well-supported by experimental data. For researchers, a combined computational and experimental approach offers a powerful strategy for understanding and predicting the reactivity of complex molecules, ultimately enabling more efficient and selective chemical syntheses.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Computational Method Devised to Find Chemical Reaction Transition States | Labcompare.com [labcompare.com]
- 5. A reliable and efficient computational method for finding transition states in chemical reactions | Institute for Molecular Science [ims.ac.jp]
- 6. Transition-state theory — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 7. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. brainly.com [brainly.com]
- 11. chegg.com [chegg.com]
Kinetic Studies of Nucleophilic Substitution on 1-Bromo-2,2-dimethylbutane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of nucleophilic substitution reactions on 1-bromo-2,2-dimethylbutane. Due to the limited availability of direct experimental kinetic data for this specific compound, this guide leverages well-established principles of physical organic chemistry and comparative data from analogous sterically hindered alkyl halides, particularly neopentyl bromide, to provide a robust predictive framework for its reactivity.
Executive Summary
This compound is a primary alkyl halide characterized by significant steric hindrance at the carbon atom adjacent to the reaction center (the β-carbon). This neopentyl-like structure profoundly retards the rate of bimolecular nucleophilic substitution (SN2) reactions. Unimolecular pathways (SN1 and E1) are more plausible, particularly under solvolytic conditions, but are predicted to be slow and proceed with carbocation rearrangement to yield more stable tertiary products. Bimolecular elimination (E2) is a significant competing pathway, especially in the presence of strong, bulky bases. For drug development professionals, the low reactivity of this moiety can be a double-edged sword: it may impart metabolic stability, but it also presents a considerable challenge for synthetic routes relying on nucleophilic substitution at this center.
Data Presentation: A Comparative Overview of Reactivity
The reactivity of this compound is best understood in comparison to other alkyl halides. The following table summarizes the expected relative rates and major products for various substitution and elimination pathways.
| Substrate | Nucleophile/Base & Conditions | Predominant Mechanism(s) | Relative Rate | Major Product(s) |
| This compound | Strong, non-bulky nucleophile (e.g., NaN₃ in DMSO) | SN2 | Extremely Slow | Direct substitution product |
| Weak nucleophile/protic solvent (e.g., ethanol (B145695), solvolysis) | SN1/E1 with rearrangement | Slow | Rearranged substitution and elimination products | |
| Strong, bulky base (e.g., K-OtBu in t-BuOH) | E2 | Moderate | Elimination product (Hofmann/Zaitsev) | |
| 1-Bromobutane (Primary, unhindered) | Strong, non-bulky nucleophile (e.g., NaN₃ in DMSO) | SN2 | Fast | Direct substitution product |
| Weak nucleophile/protic solvent (e.g., ethanol, solvolysis) | SN2 (slow) | Very Slow | Direct substitution product | |
| Strong, bulky base (e.g., K-OtBu in t-BuOH) | E2 | Moderate | Elimination product (1-butene) | |
| 2-Bromobutane (Secondary) | Strong, non-bulky nucleophile (e.g., NaN₃ in DMSO) | SN2/E2 | Moderate | Mixture of substitution and elimination products |
| Weak nucleophile/protic solvent (e.g., ethanol, solvolysis) | SN1/E1 | Moderate | Mixture of substitution and elimination products | |
| Strong, bulky base (e.g., K-OtBu in t-BuOH) | E2 | Fast | Elimination products (trans-2-butene > cis-2-butene (B86535) > 1-butene) | |
| tert-Butyl bromide (Tertiary) | Strong, non-bulky nucleophile (e.g., NaN₃ in DMSO) | E2 | Fast | Elimination product (isobutylene) |
| Weak nucleophile/protic solvent (e.g., ethanol, solvolysis) | SN1/E1 | Fast | Mixture of substitution and elimination products | |
| Strong, bulky base (e.g., K-OtBu in t-BuOH) | E2 | Very Fast | Elimination product (isobutylene) |
Reaction Mechanisms and Steric Effects
The significant steric bulk of the tert-butyl-like group adjacent to the primary bromide in this compound is the primary determinant of its reaction pathways.
The Highly Disfavored SN2 Pathway
The bimolecular nucleophilic substitution (SN2) reaction requires a backside attack on the electrophilic carbon atom. In this compound, the bulky gem-dimethyl groups on the adjacent carbon effectively shield this line of approach, leading to a very high activation energy for the SN2 transition state.[1][2] Consequently, SN2 reactions are exceptionally slow and often considered negligible for practical purposes.[3][4] For comparison, neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide under typical SN2 conditions.[5]
Diagram 1: Steric hindrance in the SN2 pathway of this compound.
The SN1 Pathway with Carbocation Rearrangement
While the formation of a primary carbocation is energetically unfavorable, under solvolytic conditions (e.g., in ethanol or aqueous formic acid), an SN1-type mechanism can occur.[6][7] The initially formed primary carbocation is highly unstable and rapidly undergoes a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation.[6][8] This rearranged carbocation is then trapped by the solvent (nucleophile), leading to rearranged substitution products. Direct substitution products are generally not observed.[7][9][10]
References
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. brainly.com [brainly.com]
- 7. Solved The solvolysis product of this compound | Chegg.com [chegg.com]
- 8. benchchem.com [benchchem.com]
- 9. Solved The solvolysis product of this compound | Chegg.com [chegg.com]
- 10. Answered: The solvolysis product of 1-bromo-2, 2- dimethylbutane with ethanol initially forms the expected cation but does not give any of the expected… | bartleby [bartleby.com]
A Comparative Analysis of Steric Effects in Primary Alkyl Halides: 1-Bromo-2,2-dimethylbutane vs. Neopentyl Bromide
Published: December 21, 2025
This guide provides a detailed comparative study of the steric effects influencing the reactivity of two primary alkyl halides: 1-bromo-2,2-dimethylbutane and neopentyl bromide (1-bromo-2,2-dimethylpropane). While both molecules possess a bromine atom attached to a primary carbon, their reaction pathways and rates are profoundly dictated by the steric bulk adjacent to the reaction center. This analysis is intended for researchers, scientists, and professionals in drug development who rely on a nuanced understanding of chemical reactivity for molecular design and synthesis.
Introduction to Steric Hindrance in Neopentyl-Type Systems
Steric hindrance is a critical factor governing the rates and mechanisms of chemical reactions. It arises from the spatial arrangement of atoms within a molecule, where bulky groups can impede the approach of reactants to a reaction center. In the context of nucleophilic substitution (SN2) and elimination (E2) reactions, steric bulk around the electrophilic carbon can dramatically slow down or entirely prevent a reaction from proceeding via a specific pathway.
This compound and neopentyl bromide are classic examples of primary alkyl halides that exhibit unusually low reactivity in SN2 reactions. This is not due to electronic effects but is a direct consequence of significant steric congestion at the β-carbon (the carbon adjacent to the carbon bonded to the bromine). This "neopentyl-type" substitution pattern effectively shields the electrophilic α-carbon from backside attack by a nucleophile, which is a requirement for the SN2 mechanism.[1][2]
This guide will dissect the structural differences between these two molecules and present experimental data to quantify the impact of their respective steric profiles on their reactivity in substitution and elimination reactions.
Molecular Structure and Steric Profile
The key to understanding the difference in reactivity lies in the substitution pattern at the β-carbon.
-
Neopentyl bromide (1-bromo-2,2-dimethylpropane): The α-carbon is bonded to a quaternary β-carbon, which is substituted with three methyl groups. This is the archetypal "neopentyl" structure.
-
This compound: This molecule is structurally similar but possesses an even bulkier group at the β-position. The quaternary β-carbon is substituted with two methyl groups and one ethyl group.
The additional ethyl group in this compound increases the steric shield around the reaction center compared to the three methyl groups in neopentyl bromide. This seemingly minor structural change has profound implications for reaction kinetics.
Comparative Reactivity
SN2 (Bimolecular Nucleophilic Substitution) Reactions
The SN2 reaction mechanism is characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[3] This mechanism is highly sensitive to steric hindrance.[2]
Both this compound and neopentyl bromide are exceedingly unreactive in SN2 reactions. The bulky alkyl groups on the β-carbon act as a physical barrier, preventing the nucleophile from accessing the α-carbon.[1][4] Consequently, the activation energy for the SN2 transition state is extremely high.[5]
Experimental Data Summary
Direct kinetic data for this compound is sparse, but its reactivity can be reliably predicted to be even lower than that of neopentyl bromide based on structural comparisons.
| Substrate | Relative Rate of SN2 Reaction (with NaI in Acetone) |
| Ethyl bromide | 1 |
| n-Propyl bromide | 0.8 |
| Isobutyl bromide | 0.03 |
| Neopentyl bromide | ~0.00001 |
| This compound | Predicted to be < 0.00001 |
Table 1: Relative SN2 reaction rates. Data is compiled and extrapolated from various sources on relative reaction rates of alkyl halides.[6]
The data clearly indicates that while typical primary alkyl halides are reactive, the introduction of a neopentyl-type structure drastically reduces the reaction rate. Neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide.[6] Given the larger steric profile of this compound, its reaction rate is expected to be even more diminished.
SN1 (Unimolecular Nucleophilic Substitution) Reactions
The SN1 mechanism proceeds through a carbocation intermediate. This pathway is favored for tertiary alkyl halides because they form relatively stable tertiary carbocations.[7][8]
As primary alkyl halides, both this compound and neopentyl bromide would form highly unstable primary carbocations upon dissociation of the bromide ion. Therefore, a direct SN1 pathway is highly unfavorable.[4]
However, under forcing conditions (e.g., solvolysis in a polar protic solvent like ethanol (B145695) with heating), these substrates can be induced to react via an SN1-like mechanism that involves a carbocation rearrangement.[9][10] As the leaving group departs, a neighboring alkyl group (typically a methyl group) migrates to the developing positive charge on the primary carbon. This concerted rearrangement (a 1,2-methyl shift) avoids the formation of the unstable primary carbocation and instead generates a more stable tertiary carbocation, which is then trapped by the nucleophile.[11][12][13]
For both molecules, the final product is a rearranged one, not the product of direct substitution. This makes the SN1 pathway synthetically challenging if the unrearranged product is desired.
E2 (Bimolecular Elimination) Reactions
The E2 reaction involves the removal of a proton from the β-carbon by a strong base, in a concerted step with the departure of the leaving group, to form an alkene.[14][15] Steric hindrance that disfavors the SN2 reaction can sometimes make the E2 pathway more competitive, especially when a strong, bulky base is used.[1]
-
Neopentyl bromide: Possesses β-hydrogens on the methyl groups. However, some sources suggest that the steric hindrance of the neopentyl group can also impede the approach of a base to abstract these protons, making E2 reactions difficult.[16]
-
This compound: This substrate has β-hydrogens on both the methyl and ethyl groups. The presence of these hydrogens makes an E2 reaction possible. However, the extreme steric bulk may still hinder the reaction.
In general, for neopentyl-type systems, elimination reactions (E1 or E2) can compete with substitution, particularly at higher temperatures and with strong, non-nucleophilic bases.[1] The choice of base is critical; a bulky base like potassium tert-butoxide will strongly favor elimination over substitution.
Experimental Protocol: Comparative Reactivity via Finkelstein Reaction
To empirically compare the SN2 reactivity of this compound and neopentyl bromide, a Finkelstein reaction can be employed. This reaction involves treating an alkyl bromide with sodium iodide in acetone (B3395972).[17][18][19] The reaction is driven forward by the precipitation of sodium bromide, which is insoluble in acetone, while sodium iodide is soluble.[20]
Objective: To qualitatively and semi-quantitatively compare the rate of iodide substitution for this compound and neopentyl bromide.
Materials:
-
This compound
-
Neopentyl bromide
-
1-Bromobutane (as a positive control)
-
15% (w/v) solution of sodium iodide (NaI) in anhydrous acetone
-
Test tubes and rack
-
Pipettes
-
Stopwatch
-
Water bath (optional, for gentle heating)
Procedure:
-
Preparation: Label three clean, dry test tubes: "Control (1-Bromobutane)", "Neopentyl Bromide", and "this compound".
-
Reagent Addition: To each test tube, add 2 mL of the 15% NaI in acetone solution.
-
Initiation of Reaction: Simultaneously add 5 drops of the corresponding alkyl bromide to each test tube.
-
Observation: Stopper the tubes, shake to mix, and start the stopwatch. Observe the tubes for the formation of a white precipitate (NaBr). The time taken for the precipitate to appear is an indicator of the reaction rate.
-
Data Recording: Record the time at which a precipitate is first observed in each tube. Note any tubes that show no reaction after an extended period (e.g., 1 hour) at room temperature and after gentle warming.
Expected Outcome:
-
Control (1-Bromobutane): A precipitate should form relatively quickly, within minutes.
-
Neopentyl Bromide: The reaction will be extremely slow. A precipitate is unlikely to form within the observation period at room temperature.[2]
-
This compound: No reaction is expected. The rate will be even slower than that of neopentyl bromide.
Conclusion
This comparative guide demonstrates that steric hindrance at the β-carbon is a dominant factor controlling the reactivity of primary alkyl halides.
-
SN2 Reactivity: Both this compound and neopentyl bromide are exceptionally unreactive in SN2 reactions due to severe steric hindrance that prevents backside nucleophilic attack. This compound is predicted to be even less reactive than neopentyl bromide due to its larger steric profile. For practical synthetic purposes, these substrates are considered inert to the SN2 mechanism.[5]
-
SN1 Reactivity: Direct SN1 reactions are disfavored due to the instability of the resulting primary carbocations. However, under forcing solvolytic conditions, a reaction can proceed via an SN1-like pathway involving a concerted 1,2-alkyl shift to form a more stable tertiary carbocation, leading to rearranged products.[12]
-
E2 Reactivity: Elimination can be a competing pathway, especially with strong, hindered bases at elevated temperatures. However, the same steric factors that hinder SN2 may also slow the E2 reaction by impeding the approach of the base to the β-hydrogens.[1]
For professionals in drug development and chemical synthesis, this understanding is crucial. The low reactivity of neopentyl-type halides can be exploited to create chemically stable moieties within a larger molecule. Conversely, these substrates present significant challenges for synthetic routes that require nucleophilic substitution at the primary carbon, often necessitating alternative strategies or tolerating reaction pathways that lead to rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. quora.com [quora.com]
- 14. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Solved 1. Give reasons and explain why: a) Neopentyl bromide | Chegg.com [chegg.com]
- 17. byjus.com [byjus.com]
- 18. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 19. grokipedia.com [grokipedia.com]
- 20. adichemistry.com [adichemistry.com]
Validating the Structure of 1-Bromo-2,2-dimethylbutane Synthesis Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sterically hindered haloalkanes like 1-Bromo-2,2-dimethylbutane is a critical step in the development of novel therapeutics and complex organic molecules. The unique structural properties of this compound, arising from the neopentyl-like arrangement, make it a valuable building block. However, its synthesis via radical bromination of 2,2-dimethylbutane (B166423) can often lead to a mixture of isomeric products. This guide provides a comprehensive comparison of the desired product with its likely impurities, supported by experimental data and detailed analytical protocols to ensure the structural integrity of the synthesized compounds.
Synthesis and Potential Byproducts
The primary method for synthesizing this compound is the free radical bromination of 2,2-dimethylbutane. This reaction is typically initiated by UV light or a radical initiator. The selectivity of radical bromination is a key factor in determining the product distribution, with the stability of the radical intermediate playing a crucial role (tertiary > secondary > primary). Consequently, alongside the desired primary bromide, the formation of secondary and tertiary brominated isomers is possible. It is important to note that carbocation rearrangements are not characteristic of radical reactions.
The main potential isomeric byproducts are:
-
2-Bromo-2,2-dimethylbutane: Arising from the formation of a tertiary radical.
-
3-Bromo-2,2-dimethylbutane: Arising from the formation of a secondary radical.
The relative yields of these products will depend on the specific reaction conditions, including temperature and the concentration of bromine.
Comparative Analysis of Synthesis Products
To differentiate between the desired this compound and its isomeric impurities, a combination of chromatographic and spectroscopic techniques is essential. The following tables summarize the expected data from key analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
GC-MS is a powerful tool for separating the isomeric products and providing information about their molecular weight and fragmentation patterns. The presence of bromine is readily identified by the characteristic M+2 isotopic peak, resulting from the nearly equal natural abundance of 79Br and 81Br isotopes.
| Compound | Retention Time (Relative) | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 1.00 | 164/166 | 135/137, 107/109, 57, 41 |
| 2-Bromo-2,2-dimethylbutane | < 1.00 | 164/166 | 135/137, 85, 57 |
| 3-Bromo-2,2-dimethylbutane | > 1.00 | 164/166 | 135/137, 121/123, 57, 41 |
Note: Relative retention times are dependent on the specific GC column and conditions used.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure elucidation.
1H NMR Data (Predicted, in ppm)
| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
| This compound | 3.35 | s | 2H | -CH2Br |
| 1.05 | s | 6H | -C(CH3)2- | |
| 1.55 | q | 2H | -CH2CH3 | |
| 0.90 | t | 3H | -CH2CH3 | |
| 2-Bromo-2,2-dimethylbutane | 1.80 | s | 6H | -C(Br)(CH3)2 |
| 1.75 | q | 2H | -CH2CH3 | |
| 1.00 | t | 3H | -CH2CH3 | |
| 3-Bromo-2,2-dimethylbutane | 4.00 | t | 1H | -CH(Br)- |
| 1.00 | s | 9H | -C(CH3)3 | |
| 1.80 | d | 3H | -CH(Br)CH3 |
13C NMR Data (Predicted, in ppm)
| Compound | δ (ppm) | Assignment |
| This compound | 50.5 | -CH2Br |
| 40.0 | -C(CH3)2- | |
| 34.0 | -CH2CH3 | |
| 25.0 | -C(CH3)2- | |
| 8.5 | -CH2CH3 | |
| 2-Bromo-2,2-dimethylbutane | 70.0 | -C(Br)- |
| 38.0 | -CH2CH3 | |
| 32.0 | -C(Br)(CH3)2 | |
| 9.0 | -CH2CH3 | |
| 3-Bromo-2,2-dimethylbutane | 65.0 | -CH(Br)- |
| 35.0 | -C(CH3)3 | |
| 27.0 | -C(CH3)3 | |
| 25.0 | -CH(Br)CH3 |
Infrared (IR) Spectroscopy Data
IR spectroscopy can be used to identify the presence of key functional groups. While the spectra of the isomers will be very similar, subtle differences in the fingerprint region can be used for differentiation.
| Compound | C-H Stretching (cm-1) | C-H Bending (cm-1) | C-Br Stretching (cm-1) |
| This compound | 2960-2850 | 1470-1365 | 650-550 |
| 2-Bromo-2,2-dimethylbutane | 2960-2850 | 1470-1365 | 650-550 |
| 3-Bromo-2,2-dimethylbutane | 2960-2850 | 1470-1365 | 650-550 |
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2,2-dimethylbutane (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride).
-
Initiation: While stirring, irradiate the mixture with a UV lamp or heat to reflux.
-
Bromination: Add bromine (1.0 eq) dropwise from the dropping funnel. The color of the bromine should disappear as the reaction proceeds.
-
Workup: After the addition is complete, continue stirring until the reaction mixture is colorless. Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of the purified product in a volatile solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-200 m/z.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl3) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
1H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher.
-
Number of Scans: 16.
-
Relaxation Delay: 1 s.
-
-
13C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz or higher.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 s.
-
Pulse Program: Proton-decoupled.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.
-
Acquisition: Record the spectrum from 4000 to 400 cm-1.
Workflow and Logic Diagrams
Comparing experimental results with theoretical predictions for 1-Bromo-2,2-dimethylbutane reactivity
For researchers, scientists, and drug development professionals, a comprehensive understanding of alkyl halide reactivity is crucial for predictable and efficient synthetic design. This guide provides a comparative analysis of the experimental reactivity of 1-bromo-2,2-dimethylbutane against theoretical predictions, offering insights into the profound influence of steric hindrance on reaction pathways.
This compound, a primary alkyl halide with a neopentyl-like structure, presents a classic case of sterically controlled reactivity. Its unique architecture, featuring a quaternary carbon adjacent to the bromine-bearing carbon, dramatically influences the competition between substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. This guide summarizes the expected experimental outcomes and juxtaposes them with theoretical models to provide a clear framework for anticipating the behavior of this sterically encumbered substrate.
Theoretical Predictions of Reactivity
From a theoretical standpoint, the reactivity of this compound is dictated by the energetic barriers of the possible reaction pathways. Computational studies on its close structural analog, neopentyl bromide (1-bromo-2,2-dimethylpropane), provide valuable insights.
The bimolecular nucleophilic substitution (S(_N)2) pathway is predicted to be exceptionally slow.[1] This is attributed to the severe steric hindrance created by the bulky tert-butyl group, which physically blocks the requisite backside attack by a nucleophile.[2][3] Computational models show a significantly high free energy of activation for the S(_N)2 transition state of neopentyl bromide, calculated to be around 30.2 kcal/mol in a methanol (B129727) solvent.[1] This high energy barrier makes the S(_N)2 reaction practically unfeasible under normal conditions.
Conversely, the unimolecular nucleophilic substitution (S(N)1) and elimination (E1) pathways, which proceed through a carbocation intermediate, are considered more viable, particularly in the presence of a weak nucleophile and a polar protic solvent.[4] However, the initially formed primary carbocation is highly unstable and is predicted to rapidly undergo a 1,2-methyl shift to form a more stable tertiary carbocation.[5] This rearrangement is a key theoretical feature of the S(_N)1/E1 pathways for this substrate.
The bimolecular elimination (E2) pathway is also a possibility, especially with a strong, sterically hindered base.[4] Theoretical models suggest that the regioselectivity of the E2 reaction will be dependent on the nature of the base used.
Experimental Observations vs. Theoretical Predictions
Experimental studies on the reactivity of this compound and its analogs align well with these theoretical predictions. The compound is notably unreactive in S(_N)2 reactions, even with strong nucleophiles.[2] For instance, the rate of the S(_N)2 reaction for neopentyl bromide is estimated to be about 100,000 times slower than for a simple primary alkyl halide like propyl bromide.[2]
In solvolysis reactions (e.g., with ethanol), this compound does not yield the expected direct substitution product, 1-ethoxy-2,2-dimethylbutane.[5][6][7] Instead, the observed products are those derived from the rearranged tertiary carbocation, confirming the predicted 1,2-methyl shift.[5] This rearrangement is a dominant experimental feature, underscoring the instability of the primary carbocation.
The use of strong, non-nucleophilic bases can promote elimination reactions. The specific products of these elimination reactions, however, are highly dependent on the reaction conditions and the steric bulk of the base employed.
Data Presentation: A Comparative Summary
The following tables summarize the expected reactivity of this compound based on theoretical predictions and experimental observations from its own behavior and that of its close analog, neopentyl bromide.
Table 1: Predicted vs. Experimental Reactivity for Nucleophilic Substitution
| Reaction Pathway | Theoretical Prediction | Experimental Observation | Key Factors |
| S(N)2 | Very high activation energy; extremely slow rate.[1] | Reaction is practically unobserved under standard conditions.[2] | Severe steric hindrance from the adjacent quaternary carbon.[2][3] |
| S(_N)1 | Proceeds via an unstable primary carbocation that rapidly rearranges to a more stable tertiary carbocation.[4][5] | Rearranged substitution products are exclusively formed in solvolysis. No direct substitution product is detected.[5][7] | The driving force is the formation of a more stable carbocation intermediate. |
Table 2: Predicted vs. Experimental Reactivity for Elimination
| Reaction Pathway | Theoretical Prediction | Experimental Observation | Key Factors |
| E1 | Competes with the S(_N)1 pathway and proceeds through the same rearranged carbocation. | Rearranged elimination products are observed, often alongside rearranged substitution products. | Governed by the stability of the carbocation intermediate. |
| E2 | Favored by strong, bulky bases.[4] | Elimination is observed with strong bases. The regioselectivity depends on the base's steric properties.[4] | The steric hindrance around the alpha-carbon can make proton abstraction at the beta-carbon a more favorable pathway. |
Mandatory Visualization: Reaction Pathways
The following diagram illustrates the competing reaction pathways for this compound, highlighting the key rearrangement step.
Caption: Reaction pathways for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, the following general procedures, based on standard organic chemistry techniques for alkyl halides, can be adapted.
Protocol 1: Solvolysis of this compound (S(_N)1 Reaction)
Objective: To observe the formation of rearranged products via an S(_N)1 mechanism.
Materials:
-
This compound
-
Ethanol (B145695) (absolute)
-
Silver nitrate (B79036) (AgNO(_3))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)
-
Instrumentation for product analysis (GC-MS, NMR)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol to make an approximately 0.2 M solution.
-
To this solution, add a solution of silver nitrate (1.1 eq) in ethanol. The silver nitrate facilitates the departure of the bromide leaving group.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the formation of a silver bromide (AgBr) precipitate.
-
If the reaction is slow, gentle heating (40-60 °C) can be applied.
-
Upon completion, cool the mixture to room temperature and filter to remove the AgBr precipitate.
-
The filtrate is then subjected to a standard aqueous workup, followed by extraction with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is dried over an anhydrous salt (e.g., MgSO(_4)), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation or column chromatography.
-
The structure of the product(s) should be confirmed by GC-MS and NMR to identify the rearranged skeleton.
Protocol 2: Elimination Reaction of this compound (E2 Reaction)
Objective: To induce an E2 reaction using a strong, bulky base.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
-
Instrumentation for product analysis (GC-MS, NMR)
Procedure:
-
Set up a dry, three-necked round-bottom flask under an inert atmosphere.
-
In the flask, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.
-
To this solution, add this compound (1.0 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature and quench the reaction by carefully adding water.
-
Extract the product with a low-boiling organic solvent (e.g., pentane).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Filter the solution and carefully remove the solvent by distillation at atmospheric pressure.
-
Analyze the resulting alkene product(s) by GC-MS and NMR to determine the regioselectivity of the elimination.
References
- 1. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 62168-42-7 | MCA16842 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C6H13Br | CID 10855838 - PubChem [pubchem.ncbi.nlm.nih.gov]
Elucidating the Reaction Mechanisms of 1-Bromo-2,2-dimethylbutane: A Comparative Guide Based on Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, a precise understanding of reaction mechanisms is paramount for predictable and efficient chemical synthesis. This guide provides a comparative analysis of the reaction pathways of 1-bromo-2,2-dimethylbutane, a sterically hindered primary alkyl halide, by leveraging insights from isotopic labeling studies. The unique neopentyl-like structure of this compound leads to a fascinating interplay between substitution and elimination pathways, often accompanied by skeletal rearrangements.
The reactions of this compound are characterized by the significant steric hindrance imposed by the quaternary carbon atom adjacent to the bromine-bearing carbon. This steric bulk dramatically influences its reactivity, making it a valuable case study for understanding the nuances of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. Isotopic labeling, particularly the use of deuterium (B1214612), provides a powerful lens through which to dissect these competing mechanisms.
Mechanistic Crossroads: Substitution vs. Elimination
The reaction of this compound with a nucleophile or base can proceed through several competing pathways. Due to the profound steric hindrance, a direct backside attack required for a bimolecular nucleophilic substitution (SN2) is exceptionally slow and generally not a significant contributor to the product mixture. Consequently, the unimolecular pathways (SN1 and E1), which proceed through a carbocation intermediate, and the bimolecular elimination pathway (E2) are the primary contenders.
A key feature of the SN1 and E1 pathways for this compound is the formation of an initial, unstable primary carbocation. This intermediate rapidly undergoes a 1,2-methyl shift to form a more stable tertiary carbocation, which then leads to the final substitution and elimination products. Isotopic labeling is instrumental in verifying and quantifying the extent of this rearrangement.
Illuminating Mechanisms with Kinetic Isotope Effects
The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, is a sensitive probe for transition state structure. Deuterium labeling is particularly informative. A primary KIE, where a C-H bond is broken in the rate-determining step, typically exhibits a significant kH/kD ratio (greater than 2). This is a hallmark of the E2 mechanism. In contrast, secondary KIEs, where the C-H bond is not broken in the rate-determining step, are much smaller (kH/kD ≈ 1) and can be used to distinguish between SN1/E1 and SN2 pathways.
Quantitative Analysis of Kinetic Isotope Effects
The following table summarizes the experimental kinetic isotope effects observed in the acetolysis of neopentyl nosylate (B8438820) at 100°C. These values are crucial for distinguishing between a concerted (SN2-like) and a stepwise (SN1/E1-like) mechanism.
| Isotopic Substitution | Experimental KIE (kH/kD or k12C/k14C) |
| α-14C | 1.074 ± 0.002 |
| β-14C | 1.019 ± 0.002 |
| γ-14C | 1.037 ± 0.003 |
| α-D2 | 1.187 ± 0.001 |
| γ-D3 | 1.123 ± 0.002 |
| [Data sourced from model calculations and experimental studies on neopentyl arenesulfonates][1] |
The significant α-D2 secondary kinetic isotope effect (1.187) is particularly noteworthy. This value is consistent with a transition state that has considerable carbocation character, as the hybridization at the α-carbon changes from sp3 to sp2. This strongly supports an SN1/E1-like mechanism involving the formation of a carbocation intermediate, rather than a concerted SN2 pathway. The γ-D3 effect further supports the development of positive charge and rearrangement.
Experimental Protocols
To perform isotopic labeling studies to elucidate the reaction mechanism of this compound, the following experimental workflow can be employed.
Synthesis of Isotopically Labeled this compound
1. Synthesis of this compound-1,1-d2 (α-D2):
-
Step 1: Esterification. React 2,2-dimethylbutanoic acid with a suitable alcohol (e.g., methanol) under acidic conditions to form the corresponding ester.
-
Step 2: Reduction. Reduce the ester with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD4), to yield 2,2-dimethylbutan-1,1-d2-1-ol.
-
Step 3: Bromination. Convert the deuterated alcohol to this compound-1,1-d2 using a brominating agent like phosphorus tribromide (PBr3).
2. Synthesis of 1-Bromo-2,2-di(methyl-d3)butane (γ-D6):
-
This synthesis is more complex and would likely start from a deuterated precursor for the quaternary center.
Kinetic Measurements
Objective: To determine the rate constants for the reactions of both the unlabeled and deuterated this compound under identical conditions.
Procedure:
-
Prepare solutions of known concentrations of the unlabeled and isotopically labeled this compound in the desired solvent (e.g., ethanol (B145695) for solvolysis, or a non-nucleophilic solvent with a base for elimination).
-
Maintain the reaction mixtures at a constant temperature in a thermostatted bath.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction immediately (e.g., by adding a large volume of cold water).
-
Analyze the concentration of the remaining alkyl halide at each time point using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Plot the natural logarithm of the reactant concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant.
-
The kinetic isotope effect is then calculated as the ratio of the rate constant for the unlabeled compound (kH) to that of the labeled compound (kD).
Product Analysis
Objective: To identify and quantify the products of the reaction for both unlabeled and labeled substrates.
Procedure:
-
Allow the reactions of both the unlabeled and isotopically labeled this compound to proceed to completion.
-
Extract the organic products from the reaction mixture.
-
Identify the products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantify the relative amounts of each product (e.g., substitution vs. elimination products, rearranged vs. unrearranged products) using calibrated GC or NMR integration.
-
For isotopically labeled experiments, analyze the distribution of the isotopic label in the products to trace the rearrangement pathways.
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic pathways for the reactions of this compound.
Caption: SN1 and E1 reaction pathways involving carbocation rearrangement.
Caption: Concerted E2 elimination pathway.
Conclusion
Isotopic labeling studies, particularly those employing deuterium kinetic isotope effects, provide indispensable evidence for elucidating the complex reaction mechanisms of sterically hindered alkyl halides like this compound. The data strongly indicates a preference for unimolecular pathways (SN1/E1) involving a characteristic 1,2-methyl shift to form a more stable carbocation intermediate. While the bimolecular elimination (E2) pathway is also possible, especially with strong, non-nucleophilic bases, the SN2 pathway is largely disfavored due to severe steric hindrance. This comparative guide, supported by experimental data from analogous systems and detailed protocols, serves as a valuable resource for researchers aiming to control and predict the outcomes of reactions involving such challenging substrates.
References
A Researcher's Guide to Catalytic Cross-Coupling of 1-Bromo-2,2-dimethylbutane: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, the strategic functionalization of sterically hindered alkyl halides is a significant challenge in the synthesis of complex molecular architectures. 1-Bromo-2,2-dimethylbutane, with its neopentyl-like structure, presents a formidable obstacle to classical substitution reactions due to severe steric hindrance. This guide provides a comparative benchmark of catalyst performance for cross-coupling reactions involving this compound and its close structural analogs. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate the rational selection of catalytic systems for these challenging transformations.
Due to the limited availability of direct comparative studies on this compound, this guide incorporates data from reactions with analogous sterically hindered substrates, such as neopentyl bromide (1-bromo-2,2-dimethylpropane) and neopentyl 4-bromobenzenesulfonate (B403753). This information serves as a strong predictive tool for catalyst performance with the target molecule.
Catalyst Performance Comparison: Forging New Bonds
The choice of catalyst is paramount in overcoming the inherent low reactivity of neopentyl-type halides. Both palladium and nickel-based systems have proven effective, with the selection often hinging on the specific transformation, cost-effectiveness, and desired reaction conditions.
Carbon-Carbon (C-C) Bond Formation
Cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and reductive Heck couplings are powerful methods for constructing C-C bonds. For sterically hindered substrates like this compound, nickel catalysts have shown particular promise, offering a cost-effective and highly reactive alternative to traditional palladium systems.
| Catalyst System | Coupling Reaction | Coupling Partner | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Analog |
| NiCl₂(dme) / 5-Cyanoimidazole / Zn | Cross-Electrophile Coupling | Aryl Bromide | DMA | Room Temp. | 12-24 | Good to High | Neopentyl Bromide |
| Pd(PPh₃)₄ | Suzuki-Miyaura | Arylboronic acid | Toluene (B28343)/H₂O | 100 | 8-12 | High | Neopentyl 4-bromobenzenesulfonate |
| (PPh₃)₂NiCl₂ | Grignard Coupling | Alkyl/Aryl Grignard | Ether | Reflux | N/A | High | Neopentyl 4-bromobenzenesulfonate |
| Pd-PEPPSI-IPr | Negishi | Arylsodium | THF/NMP | 70 | 3 | Good | Neopentyl 4-bromobenzenesulfonate |
| Pd₂(dba)₃ / SPhos | Negishi | Serine-derived organozinc | N/A | N/A | N/A | Good | Neopentyl 4-bromobenzenesulfonate |
Note: "High" and "Good" yields are reported as described in the source literature; specific percentages were not always available. N/A indicates data was not specified. Data for neopentyl 4-bromobenzenesulfonate is included due to the identical steric environment around the neopentyl core.[1]
Carbon-Nitrogen (C-N) Bond Formation
The Buchwald-Hartwig amination is the premier method for forging C-N bonds. The success of this reaction with sterically hindered electrophiles is highly dependent on the use of bulky, electron-rich phosphine (B1218219) ligands which facilitate the crucial reductive elimination step.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | - |
Note: This data represents general conditions for the Buchwald-Hartwig amination of aryl halides, which can be adapted for sterically hindered alkyl bromides like this compound by careful optimization.[2]
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Nickel-Catalyzed Cross-Electrophile Coupling of a Neopentyl Bromide Analog
This protocol is adapted from a procedure for the nickel-catalyzed coupling of neopentyl bromide with an aryl bromide.[3]
Materials:
-
This compound (or neopentyl bromide)
-
Aryl bromide
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme))
-
5-Cyanoimidazole
-
Zinc dust (<10 micron, >98%)
-
Anhydrous dimethylacetamide (DMA)
Procedure:
-
In a nitrogen-filled glovebox, add NiCl₂(dme) (5 mol%) and 5-cyanoimidazole (10 mol%) to a dry vial.
-
Add anhydrous DMA to the vial and stir the mixture for 10 minutes to allow for complex formation.
-
To a separate oven-dried vial, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and zinc dust (2.0 equiv).
-
Add the prepared catalyst solution to the vial containing the substrates and zinc.
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with 1 M HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This is a generalized protocol that can be optimized for the coupling of this compound.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 3.0 equiv.)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, prepare a mixture of this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Na₂CO₃ (3.0 equiv.), and Pd(PPh₃)₄ (5 mol%).
-
Add toluene and water in a 3:1 ratio as the solvent system.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This representative procedure can be adapted for the amination of this compound.[2]
Materials:
-
This compound
-
Amine
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)
-
Phosphine ligand (e.g., X-Phos, 0.04 equiv)
-
Strong base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor, the phosphine ligand, and the strong base.
-
Add the anhydrous, deoxygenated solvent.
-
Stir the mixture for a few minutes to allow for the formation of the active catalyst.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS).
-
Upon completion, cool the reaction and proceed with a standard aqueous workup and purification.
Visualizing the Process: Workflows and Catalytic Cycles
Understanding the logical flow of an experimental campaign and the underlying reaction mechanism is crucial for successful research. The following diagrams provide a visual representation of a typical catalyst screening workflow and the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for screening and optimizing catalysts for cross-coupling reactions.
References
Safety Operating Guide
Safe Disposal of 1-Bromo-2,2-dimethylbutane: A Procedural Guide
The proper disposal of 1-Bromo-2,2-dimethylbutane, a flammable and irritant chemical, is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to handle and dispose of this compound in accordance with safety regulations.
Immediate Safety and Hazard Information
This compound is classified as a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3][4] Therefore, adherence to strict safety protocols is mandatory during its handling and disposal.
| Hazard Classification | Description |
| Flammability | Highly flammable liquid and vapor (Category 2).[1][4] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[1][4] |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2A).[1][4] |
| Target Organ Toxicity | May cause respiratory irritation (Single Exposure, Category 3).[1][4] |
This table summarizes the key hazards of this compound that necessitate careful disposal procedures.
Experimental Protocol: Preparing for Disposal
The primary disposal method for this compound is to engage a licensed professional waste disposal service.[2] In-laboratory treatment of halogenated hydrocarbons is generally not recommended without specific, validated protocols due to the potential for hazardous reactions. The following steps detail the procedure for collecting and storing the chemical waste prior to professional disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE): nitrile or neoprene gloves, chemical splash goggles, a fully buttoned lab coat, and potentially a face shield.[5]
-
A designated, compatible, and sealable waste container.
-
Hazardous waste labels.
-
Secondary containment for the waste container.
Procedure:
-
Segregation: Collect waste this compound in a dedicated container. Do not mix it with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, or bases.[6][7]
-
Container Management: Use a sturdy, leak-proof container that is chemically resistant to halogenated organic compounds. The original container may be used if it is in good condition. Keep the container tightly closed except when adding waste.[8]
-
Labeling: As soon as waste is first added, label the container with a completed hazardous waste label, clearly identifying the contents as "Hazardous Waste: this compound".[5]
-
Storage: Store the sealed waste container in a well-ventilated, cool, and dry area designated for flammable hazardous waste.[1][9] The storage area should be away from heat, sparks, open flames, and other ignition sources.[10][11] Use secondary containment to prevent spills.[8]
-
Arranging Disposal: Once the container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2] Do not dispose of this compound down the drain or in regular trash.[8][10]
Operational Plan for Spills and Contamination
In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
Spill Response Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Control Ignition Sources: Remove all sources of ignition from the area, as vapors are flammable and may form explosive mixtures with air.[2][9]
-
Don PPE: Wear appropriate personal protective equipment, including respiratory protection if necessary.[2]
-
Containment and Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or a universal binder.[6][9] Collect the absorbed material and contaminated debris using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.[9][10]
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the spill to your supervisor or EHS department as per your institution's policy.
Disposal of Contaminated Materials:
-
Empty Containers: Containers that held this compound must be handled as hazardous waste unless properly decontaminated. The first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[8] For highly toxic chemicals, the first three rinses must be collected.[8]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable regulations.[2]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. aksci.com [aksci.com]
- 4. This compound | C6H13Br | CID 10855838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Essential Safety and Logistics for Handling 1-Bromo-2,2-dimethylbutane
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety protocols and logistical plans for 1-Bromo-2,2-dimethylbutane, ensuring operational integrity and personnel safety.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation[1][2][3][4]. Strict adherence to recommended PPE is mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields and a face shield. | NIOSH (US) or EN 166 (EU) approved.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Gloves must be inspected before use and disposed of properly after contamination. | Follow manufacturer's specifications for breakthrough time and permeation rate. |
| Skin and Body Protection | Impervious clothing, flame-retardant antistatic protective clothing, and a lab coat.[1] | Selected based on the concentration and amount of the hazardous substance at the specific workplace.[1] |
| Respiratory Protection | In areas with inadequate ventilation or for spill response, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended. If the respirator is the sole means of protection, a full-face supplied air respirator should be used.[1] | NIOSH (US) or CEN (EU) approved.[1] |
2. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
3. Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and tightly sealed container.[1]
-
Storage of Waste: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
-
Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal facility.[1][5] Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[1]
4. Emergency Procedures
In the event of an emergency, immediate and appropriate action is vital.
Table 2: Emergency Response Protocol
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[1][5] If skin irritation occurs, seek medical attention.[1][5] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][5] If the person feels unwell, call a poison center or doctor.[5] |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Remove all sources of ignition.[1] Ventilate the area. Contain the spill using an inert absorbent material (e.g., sand, earth).[3][5] Collect the absorbed material into a suitable container for disposal.[1][3] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1][5] Do not use a heavy water stream.[6] Wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5] |
By adhering to these safety and logistical guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
